molecular formula C10H6ClNO3 B1423150 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid CAS No. 1065102-51-3

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Cat. No.: B1423150
CAS No.: 1065102-51-3
M. Wt: 223.61 g/mol
InChI Key: AUTVMMYIVCLSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid is a high-quality chemical reagent intended strictly for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. This compound features an oxazole heterocycle, a privileged structure in medicinal chemistry, substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a carboxylic acid functional group . The carboxylic acid group is a versatile handle for synthetic modification, allowing researchers to readily generate derivatives such as amides via coupling with amines , or esters through Fischer esterification with alcohols . This makes the compound a valuable building block for constructing diverse compound libraries in drug discovery efforts. The oxazole core is of significant interest in the development of novel pharmaceuticals and agrochemicals due to its potential to engage in key hydrogen bonding and dipole interactions within biological systems. Researchers can employ this reagent in the synthesis of more complex molecules targeting a range of diseases, or as a core scaffold in structure-activity relationship (SAR) studies. Proper laboratory handling procedures should be observed. For research use only.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTVMMYIVCLSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

discovery and history of oxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Oxazole Carboxylic Acids

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold." The incorporation of a carboxylic acid moiety onto this scaffold further enhances its utility, providing a critical anchor for molecular interactions and a versatile handle for synthetic elaboration. This technical guide provides a comprehensive exploration of the , tracing their origins from the foundational syntheses of the oxazole ring to modern, efficient methodologies for their construction. We will delve into the causality behind key experimental choices, present detailed protocols for seminal reactions, and illuminate the evolution of these compounds from chemical curiosities to indispensable tools in drug development.

The Genesis of the Oxazole Ring: Foundational Syntheses

The story of oxazole carboxylic acids begins with the fundamental discovery and synthesis of the parent oxazole ring. While the first synthesis of an oxazole derivative, 2-methyl oxazole, was reported in 1876, the field gained significant momentum with the development of robust, name-brand reactions that are still instructive today.[1] These early methods established the chemical logic for constructing the 1,3-oxazole system.

Fischer Oxazole Synthesis (1896)

Discovered by Emil Fischer, this was one of the first methods to produce 2,5-disubstituted oxazoles.[2][3] The synthesis involves the reaction of an aromatic cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[3]

Causality and Mechanistic Insight: The reaction is essentially a dehydration and cyclization process. Anhydrous HCl acts as a catalyst, first protonating the nitrogen of the cyanohydrin to form an iminochloride intermediate. This activates the carbon for nucleophilic attack by the aldehyde's oxygen. The subsequent cyclization and elimination of water are driven by the formation of the stable aromatic oxazole ring. The use of dry ether and gaseous HCl is critical to prevent hydrolysis of the reactants and intermediates.[3]

Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole [3]

  • Preparation of Reactants: Prepare equimolar amounts of mandelic acid nitrile (a cyanohydrin) and benzaldehyde.

  • Reaction Setup: Dissolve the reactants in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Catalysis: Bubble dry, gaseous hydrogen chloride through the solution.

  • Product Precipitation: The product, 2,5-diphenyloxazole hydrochloride, will precipitate from the solution.

  • Isolation: Collect the precipitate by filtration.

  • Neutralization: Convert the hydrochloride salt to the free base by washing with water or by boiling in alcohol.

Fischer_Synthesis cluster_reactants Cyanohydrin Cyanohydrin (R1-CH(OH)CN) Intermediate Iminochloride Intermediate Cyanohydrin->Intermediate + HCl Aldehyde Aldehyde (R2-CHO) Aldehyde->Intermediate + HCl HCl Anhydrous HCl Cyclic_Intermediate Cyclic Intermediate Intermediate->Cyclic_Intermediate Nucleophilic Attack Oxazole 2,5-Disubstituted Oxazole Cyclic_Intermediate->Oxazole - H2O (Dehydration)

Caption: Fischer Oxazole Synthesis Workflow.

Robinson-Gabriel Synthesis (1909-1910)

Developed by Sir Robert Robinson and Siegmund Gabriel, this method remains one of the most common and versatile routes to oxazoles.[4] It involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentoxide.[4][5]

Causality and Mechanistic Insight: The key is the presence of a nucleophilic amide oxygen and an electrophilic ketone carbonyl within the same molecule, poised for cyclization. The acid catalyst protonates the ketone carbonyl, enhancing its electrophilicity and facilitating the attack by the amide oxygen to form a five-membered ring intermediate (an oxazoline derivative). Subsequent dehydration, also acid-catalyzed, eliminates water to yield the aromatic oxazole. The choice of a strong dehydrating agent is crucial for driving the reaction to completion.[5] The required 2-acylamino-ketone starting material can itself be synthesized via the Dakin-West reaction.[4]

Robinson_Gabriel_Synthesis Start 2-Acylamino-ketone Protonation Protonated Ketone Start->Protonation + H+ Catalyst Dehydrating Agent (e.g., H2SO4) Catalyst->Protonation Cyclization Cyclized Intermediate (Oxazoline derivative) Protonation->Cyclization Intramolecular Attack Product Substituted Oxazole Cyclization->Product - H2O (Dehydration)

Caption: Robinson-Gabriel Synthesis Workflow.

Van Leusen Oxazole Synthesis (1972)

A significant advancement was the one-pot synthesis developed by van Leusen, which uses Tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes.[2][6] This method is particularly valuable for preparing 5-substituted oxazoles under mild, basic conditions.[6]

Causality and Mechanistic Insight: TosMIC is a uniquely versatile reagent. It possesses an acidic methylene group (activated by both the tosyl and isocyanide groups), a reactive isocyanide carbon, and a tosyl group that serves as an excellent leaving group.[2] The reaction proceeds via a base-mediated deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes a [3+2] cycloaddition, forming an oxazoline intermediate. The final step is the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which aromatizes the ring to the stable oxazole product.[6]

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole [6]

  • Reaction Setup: To a solution of an aldehyde (1.0 mmol) in a suitable solvent like methanol or an ionic liquid, add Tosylmethyl isocyanide (TosMIC) (1.1 mmol).

  • Base Addition: Add a base, such as potassium carbonate (K2CO3) or an organic base like triethylamine (Et3N), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Advent of Oxazole Carboxylic Acids: Synthesis and Strategy

While the foundational methods were excellent for substituted oxazoles, the direct synthesis of oxazole carboxylic acids presented a new set of challenges. The carboxylic acid group is often sensitive to the harsh conditions (e.g., strong acids) used in early syntheses. Therefore, synthetic strategies evolved to either protect the carboxyl group (often as an ester) or to utilize starting materials that directly yield the desired functionality under milder conditions.

A key building block in modern research is Oxazole-4-carboxylic acid .[7] Its availability allows for a multitude of transformations in medicinal chemistry.[7]

Table 1: Physicochemical Properties of Oxazole-4-carboxylic acid [7]

PropertyValue
CAS Number23012-13-7
Molecular FormulaC₄H₃NO₃
Molecular Weight113.07 g/mol
AppearancePale orange to brown crystalline powder
Melting Point141–144 °C
SolubilitySoluble in methanol

Modern Methodologies: Direct Synthesis from Carboxylic Acids

A paradigm shift in the field has been the development of methods that use readily available carboxylic acids as direct starting materials for the oxazole ring. This approach is highly efficient and aligns with the principles of green chemistry.

Triflylpyridinium-Mediated Synthesis

A recent and highly efficient method employs a stable triflylpyridinium reagent to activate carboxylic acids in situ.[8][9] This activated species is then trapped by an isocyanide derivative to construct the oxazole ring in a single step.

Causality and Mechanistic Insight: Carboxylic acids are generally not electrophilic enough to react directly with isocyanides. The triflylpyridinium reagent (DMAP-Tf) acts as a powerful activating agent, converting the carboxylic acid into a highly reactive acylpyridinium salt.[8] This intermediate is readily attacked by the nucleophilic carbon of a deprotonated isocyanide (like ethyl isocyanoacetate or TosMIC). The subsequent cyclization and elimination steps proceed smoothly under mild conditions, demonstrating excellent functional group tolerance.[8] This method avoids the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride, streamlining the synthetic process.[8]

Direct_Synthesis CarboxylicAcid Carboxylic Acid (R-COOH) Acylpyridinium Acylpyridinium Salt (Activated Intermediate) CarboxylicAcid->Acylpyridinium + Activator Activator Triflylpyridinium Reagent Activator->Acylpyridinium Isocyanide Isocyanide (e.g., TosMIC) Cyclization Cyclization & Elimination Isocyanide->Cyclization Nucleophilic Attack Acylpyridinium->Cyclization Nucleophilic Attack Product 4,5-Disubstituted Oxazole Cyclization->Product

Caption: Modern Direct Synthesis from Carboxylic Acids.

Experimental Protocol: General Procedure for Triflylpyridinium-Mediated Oxazole Synthesis [8]

  • Activation: To a solution of the carboxylic acid (1.0 equiv) in a dry solvent such as dichloromethane (DCM), add the triflylpyridinium reagent (1.1 equiv) and a base like 4-dimethylaminopyridine (DMAP) (1.2 equiv).

  • Nucleophile Addition: Add the isocyanide reagent (e.g., tosylmethyl isocyanide) (1.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the desired oxazole derivative.

The Role of Oxazole Carboxylic Acids in Drug Discovery

The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The addition of a carboxylic acid group provides a key point of interaction (e.g., hydrogen bonding, salt bridge formation) with biological targets like enzymes and receptors.[1] This combination has led to the discovery of numerous bioactive molecules. Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[5][10][11]

The carboxylic acid functionality serves as a self-validating system in drug design. Its presence allows for predictable interactions with positively charged residues (e.g., lysine, arginine) in protein binding pockets. Furthermore, it provides a synthetic handle for creating prodrugs (e.g., esters) to modulate solubility and cell permeability, a critical strategy in optimizing drug delivery.

Conclusion and Future Perspectives

The journey of oxazole carboxylic acids from their conceptual origins in the late 19th and early 20th centuries to their current status as high-value chemical entities is a testament to the ingenuity of synthetic chemists. Early, robust methods like the Robinson-Gabriel and Fischer syntheses laid the groundwork by defining the fundamental principles of oxazole ring formation. The subsequent development of milder, more versatile reactions like the Van Leusen synthesis expanded the accessibility of these heterocycles. Today, the field is driven by the pursuit of efficiency and sustainability, exemplified by modern methods that construct the oxazole core directly from carboxylic acids. As our understanding of molecular biology deepens, the rational design of new therapeutics will increasingly rely on proven scaffolds like oxazole carboxylic acids, ensuring their continued relevance and inspiring new discoveries in the years to come.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology.

  • Robinson–Gabriel synthesis. Wikipedia.

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.

  • Fischer oxazole synthesis. Wikipedia.

  • oxazole-4-carboxylic acid. SRIRAMCHEM.

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH).

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate.

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.

  • Biological Importance of Oxazoles. Allied Academies.

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley Online Library.

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications.

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (NIH).

Sources

potential biological activities of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with various biological targets. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a quintessential example of such a scaffold.[1][2][3] Its derivatives have demonstrated a remarkable breadth of therapeutic actions, including antitumor, anti-inflammatory, and antimicrobial effects.[2]

This guide focuses on a specific, yet underexplored, member of this class: 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid . This compound integrates three key pharmacophoric elements:

  • The Oxazole Core: A stable, aromatic ring system capable of diverse molecular interactions.[4]

  • The 4-Chlorophenyl Group: A substituent known to enhance lipophilicity and potentially modulate binding affinity to biological targets.[5]

  • The Carboxylic Acid Moiety: A versatile functional group that can act as a hydrogen bond donor/acceptor or a handle for synthetic modification.[6][7]

While direct biological data on this specific molecule is sparse, its chemical architecture provides a strong rationale for investigating its potential in several key therapeutic areas. This document serves as a technical roadmap for researchers and drug development professionals, outlining the theoretical basis for its potential activities, proposing robust experimental workflows for its evaluation, and detailing the underlying scientific principles for each step.

Chemical Structure and Properties:

  • Chemical Name: 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

  • CAS Number: 1065102-51-3[]

  • Molecular Formula: C₁₀H₆ClNO₃[]

  • Molecular Weight: 223.61 g/mol []

Part 1: Potential as an Anticancer Agent

Scientific Rationale: The oxazole scaffold is a cornerstone in the development of novel anticancer agents.[1][9] Derivatives have been shown to interfere with numerous pathways critical for tumor growth and survival, including cell signaling, angiogenesis, and DNA replication.[1] The presence of the 2-aryl substituent in our target molecule is a common feature in many biologically active oxazoles, suggesting it is well-positioned for investigation.

Potential Mechanisms of Action (MoA)

Based on extensive literature on related compounds, 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid could potentially exert anticancer effects through several mechanisms:

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Oxazolo[5,4-d]pyrimidines, which share the core oxazole ring, are known inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10] VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10] Inhibition of this pathway can effectively starve the tumor.

  • Inhibition of Transcription Factors: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting proliferation and preventing apoptosis. The oxazole moiety has been identified in compounds that successfully inhibit STAT3 signaling.[1]

  • Tubulin Polymerization Disruption: Microtubules are essential for cell division, and drugs that disrupt their dynamics are potent anticancer agents. Certain oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Proposed Experimental Workflow for Anticancer Evaluation

This workflow provides a systematic, multi-stage approach to screen for and characterize potential anticancer activity.

Anticancer_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation (If Active) cluster_2 Phase 3: Advanced Analysis A In Vitro Cytotoxicity Assay (MTT/SRB) Against Cancer Cell Line Panel (e.g., MCF-7, A549, HT-29) B VEGFR-2 Kinase Inhibition Assay (Biochemical) A->B IC50 < 10 µM C Cell Cycle Analysis (Flow Cytometry) A->C IC50 < 10 µM D Western Blot Analysis (p-VEGFR-2, p-STAT3, p-Akt) B->D E Apoptosis Assay (Annexin V/PI Staining) C->E AntiInflammatory_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Readouts cluster_2 Phase 3: In Vivo Validation (If Active) A COX-1 / COX-2 Inhibition Assay (Biochemical) E Carrageenan-Induced Paw Edema Model (Rat) A->E Selective COX-2 Activity B Cell-Based Assay on Macrophages (LPS-Stimulated RAW 264.7) C Nitric Oxide (NO) Measurement (Griess Assay) B->C D TNF-α / IL-6 Measurement (ELISA) B->D C->E Potent Inhibition D->E Potent Inhibition

Caption: A screening cascade for identifying anti-inflammatory activity.

Experimental Protocols

1. Cell-Based Assay for Inflammatory Mediator Inhibition

  • Principle: This assay uses the murine macrophage cell line RAW 264.7. Stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines. The ability of a compound to reduce these mediators indicates anti-inflammatory potential.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.

    • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

    • Nitric Oxide Measurement (Griess Assay): Mix the supernatant with Griess reagent. The presence of nitrite (a stable product of NO) will result in a color change, quantifiable at 540 nm.

    • Cytokine Measurement (ELISA): Use a commercial ELISA kit to quantify the concentration of TNF-α or IL-6 in the supernatant according to the manufacturer's instructions.

    • Cell Viability Check: Perform an MTT assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.

Illustrative Data Presentation

Table 2: Hypothetical Anti-inflammatory Activity Profile

AssayTargetIC₅₀ (µM)
BiochemicalCOX-1> 100
BiochemicalCOX-215.2
Cell-BasedNO Production (LPS-stimulated)5.5
Cell-BasedTNF-α Release (LPS-stimulated)8.9

Part 3: Potential as an Antimicrobial Agent

Scientific Rationale: The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds, including oxazoles, have been a fruitful source of leads. [11][12]Studies on related structures have shown activity against both Gram-positive bacteria and pathogenic fungi, providing a solid basis for screening 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid. [11][12][13]

Proposed Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow A Primary Screening: Broth Microdilution Assay for MIC B Test Organism Panel: - S. aureus (Gram+) - E. coli (Gram-) - P. aeruginosa (Gram-) - C. albicans (Fungus) A->B C Secondary Screening (If MIC is low): Determine MBC / MFC A->C Activity Detected

Caption: A standard workflow for antimicrobial susceptibility testing.

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Principle: This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10⁵ CFU/mL).

    • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading absorbance.

Illustrative Data Presentation

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria> 128
Pseudomonas aeruginosaGram-negative Bacteria> 128
Candida albicansFungus (Yeast)32

Part 4: Synthetic Tractability and Future Directions

A key advantage of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid for drug development is its synthetic accessibility. It is available as a research chemical, serving as an ideal starting point for creating a library of analogs for Structure-Activity Relationship (SAR) studies. [14]The carboxylic acid group is a particularly valuable handle for chemical modification.

Derivatization Strategy

SAR_Diagram Core 2-(4-Chlorophenyl)oxazole- 4-carboxylic Acid Amide Amide Library (R-NH₂) Core->Amide Amide Coupling Ester Ester Library (R-OH) Core->Ester Esterification Bioisostere Carboxylic Acid Bioisosteres (e.g., Tetrazole) Core->Bioisostere Replacement

Caption: Potential derivatization points for SAR studies.

By systematically modifying the carboxylic acid (e.g., forming amides and esters), researchers can probe how changes in electronics, sterics, and hydrogen bonding capacity affect biological activity. This iterative process is fundamental to optimizing a lead compound into a viable drug candidate.

Conclusion

While 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid remains a relatively uncharacterized molecule, its chemical structure, built upon the privileged oxazole scaffold, provides a compelling, evidence-based rationale for its investigation as a potential therapeutic agent. This guide has outlined the theoretical basis for its potential anticancer, anti-inflammatory, and antimicrobial activities. Furthermore, it has provided detailed, actionable experimental workflows and protocols that can serve as a direct template for researchers. The systematic application of these screening cascades will validate or refute the hypothesized activities and pave the way for further optimization and drug development efforts.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Available at: [Link]

  • Marketed drugs containing oxazole. (n.d.). ResearchGate. Available at: [Link]

  • Dawson, W., et al. (1976). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. Agents and Actions, 6(1-2), 212-219. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). MDPI. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). National Institutes of Health (NIH). Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). MDPI. Available at: [Link]

  • Exploring the Chemical Synthesis Potential of 2-(4-Chlorophenyl)-4-oxazolecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2001). MDPI. Available at: [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (2021). eScholarship.org. Available at: [Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2022). MDPI. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). ResearchGate. Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science Publishers. Available at: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2022). MDPI. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2017). Beilstein Journals. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2011). ResearchGate. Available at: [Link]

  • Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. (2021). National Institutes of Health (NIH). Available at: [Link]

  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). National Institutes of Health (NIH). Available at: [Link]

Sources

Preliminary In-Vitro Screening of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Transthyretin (TTR) Kinetic Stabilization & Amyloid Inhibition

Executive Summary & Therapeutic Rationale

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid (CAS: 1065102-51-3) represents a privileged scaffold in the development of kinetic stabilizers for Transthyretin (TTR) amyloidosis (ATTR). Structurally homologous to Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid), this compound is hypothesized to bind into the thyroxine (T4) binding pockets of the TTR homotetramer.

By occupying these pockets, the compound raises the kinetic barrier for tetramer dissociation—the rate-limiting step in amyloid fibril formation. This guide details a self-validating screening cascade designed to confirm this mechanism, quantify potency relative to clinical standards, and establish a preliminary safety profile.

Compound Management & Physicochemical Preparation

Objective: Ensure experimental reproducibility by standardizing solvation and storage. Inconsistent handling of oxazole carboxylic acids often leads to precipitation in aqueous buffers, yielding false negatives.

Protocol: Stock Solution Generation
  • Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight ≈ 223.61 g/mol .[] Dissolve 2.24 mg in 1 mL DMSO.

  • Solubility Check: Vortex for 30 seconds. Inspect for turbidity. If particulate matter persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C.

    • Stability Note: Avoid >3 freeze-thaw cycles.

Critical Control: Always run a "Solvent Blank" (media + DMSO only) to normalize for solvent effects. Final DMSO concentration in all assays must be ≤ 1.0% (v/v) to prevent protein denaturation or cellular toxicity artifacts.

Primary Screening: Acid-Mediated TTR Aggregation Assay

Rationale: This is the "Gold Standard" preliminary screen. Native TTR is stable at neutral pH but dissociates and aggregates into amyloid fibrils under acidic conditions (mimicking the lysosomal environment). A potent stabilizer will prevent this turbidity increase.

Experimental Workflow

Reagents:

  • Target: Recombinant Wild-Type Human TTR (WT-TTR) or V30M variant.

  • Buffer A (Neutral): 10 mM Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6.

  • Buffer B (Acidic): 200 mM Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.

  • Positive Control: Tafamidis (10 µM).

  • Negative Control: DMSO Vehicle.

Step-by-Step Protocol:

  • Protein Prep: Dilute WT-TTR to 0.4 mg/mL (approx. 7.2 µM tetramer) in Buffer A.

  • Incubation:

    • Add 5 µL of Test Compound (from diluted stocks) to 495 µL of TTR solution.

    • Target Final Concentration: 10 µM (or dose-response: 0.1, 1, 10 µM).

    • Incubate for 30 minutes at 37°C to allow ligand binding to the T4 pocket.

  • Acidification (The Trigger):

    • Mix the TTR-Ligand solution 1:1 with Buffer B (Acidic).

    • Final pH should be approx. 4.4.

  • Kinetic Readout:

    • Transfer 200 µL/well to a 96-well UV-transparent microplate.

    • Seal to prevent evaporation.

    • Incubate at 37°C quiescently.

    • Measure Absorbance (Turbidity) at 400 nm at T=0, 24, 48, and 72 hours.

Data Analysis: Calculate Percent Stabilization (%S) relative to the negative control:



  • Success Criteria:

    
     stabilization at 10 µM (comparable to Tafamidis).
    

Secondary Screening: Cell-Based Toxicity & Selectivity

Rationale: TTR stabilizers must be safe for hepatocytes (primary site of TTR production). We utilize HepG2 cells to assess off-target cytotoxicity.

Protocol: HepG2 Cytotoxicity (CellTiter-Glo)
  • Seeding: Plate HepG2 cells at 10,000 cells/well in EMEM + 10% FBS in 96-well white-walled plates. Allow attachment (24h).

  • Treatment:

    • Replace media with fresh media containing the Test Compound (0.1 – 100 µM).

    • Include Staurosporine (1 µM) as a positive toxicity control.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add equal volume of CellTiter-Glo reagent (ATP detection).

    • Shake for 2 mins; incubate 10 mins.

    • Measure Luminescence.

Interpretation:

  • CC50 (Cytotoxic Concentration 50%): Should be

    
    .
    
  • Therapeutic Index (TI): Ratio of CC50 / EC50 (from TTR assay). A TI

    
     is required for progression.
    

Preliminary ADME: Plasma Protein Binding (PPB)

Rationale: TTR circulates in plasma.[2] If the compound binds non-specifically to Albumin (HSA) with higher affinity than TTR, it will be ineffective in vivo.

Method: Rapid Equilibrium Dialysis (RED).

  • Chamber A: Human Plasma spiked with Compound (5 µM).

  • Chamber B: PBS Buffer.

  • Duration: 4 hours at 37°C.

  • Analysis: LC-MS/MS of both chambers.

  • Goal: Determine Fraction Unbound (

    
    ). Note: For TTR stabilizers, we specifically want high binding to TTR, but we must distinguish this from non-specific HSA binding. A competition assay with T4 is often added here.
    

Visualizations & Logic Flow

Figure 1: The Screening Cascade

This diagram illustrates the decision logic. A compound must pass the "Gate" of solubility and Primary Screening before resources are wasted on ADME.

ScreeningCascade Start Compound 2-(4-Chlorophenyl)... Solubility Step 1: Solubility Check (DMSO/Buffer) Start->Solubility PrimaryAssay Step 2: TTR Aggregation Assay (Acid-Mediated Turbidity) Solubility->PrimaryAssay Soluble Discard Discard/Optimize Solubility->Discard Precipitates Decision1 >50% Stabilization? PrimaryAssay->Decision1 SecondaryAssay Step 3: HepG2 Cytotoxicity (CellTiter-Glo) Decision1->SecondaryAssay Yes Decision1->Discard No ADME Step 4: Plasma Binding (Equilibrium Dialysis) SecondaryAssay->ADME CC50 > 50µM SecondaryAssay->Discard Toxic Lead Lead Candidate ADME->Lead High Specificity

Caption: Figure 1. Sequential screening logic ensuring only potent and non-toxic candidates progress.

Figure 2: Mechanism of Action (TTR Stabilization)

Visualizing the molecular mechanism: The compound mimics Thyroxine (T4) to bridge the dimer-dimer interface.

MOA Tetramer Native TTR Tetramer (Functional) Dissociation Rate Limiting Step: Dissociation to Monomers Tetramer->Dissociation Acidic pH / Mutation Monomer Misfolded Monomer Dissociation->Monomer Fibril Amyloid Fibril (Pathogenic) Monomer->Fibril Aggregation Compound 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid Compound->Tetramer Binds T4 Pocket (Kinetic Stabilization) Compound->Dissociation BLOCKS

Caption: Figure 2. Mechanism: The compound binds the tetramer, raising the energy barrier for dissociation.

Data Summary Template

ParameterAssay TypeTarget / MetricAcceptance Criteria
Potency TTR Turbidity (pH 4.4)% Stabilization @ 10 µM

(Ref: Tafamidis)
Efficacy TTR TurbidityIC50 (Concentration)

Safety HepG2 CellTiter-GloCC50 (Cytotoxicity)

Selectivity Equilibrium DialysisFraction Unbound (

)
Context Dependent

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences.

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science.

  • Sant'Anna, R., et al. (2016). "Repositioning tolcapone as a potent inhibitor of transthyretin amyloidogenesis and associated cellular toxicity." Nature Communications.

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 53394766 (2-(4-chlorophenyl)oxazole-4-carboxylic acid)." PubChem.

Sources

The Chemistry and Therapeutic Potential of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, valued for its ability to engage with a multitude of biological targets through diverse non-covalent interactions.[1] This guide delves into the technical intricacies of a particularly significant member of this class, 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, and its derivatives. We will explore its synthesis, derivatization strategies, physicochemical properties, and burgeoning therapeutic applications, providing a comprehensive resource for researchers in drug discovery and development.

The Core Moiety: 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

2-(4-Chlorophenyl)oxazole-4-carboxylic acid serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential pharmacological activities.[2] Its structure, featuring a chlorophenyl group at the 2-position and a carboxylic acid at the 4-position of the oxazole ring, offers multiple points for chemical modification, enabling the exploration of structure-activity relationships.

Physicochemical Properties
PropertyValueSource
CAS Number1065102-51-3[2]
Molecular FormulaC10H6ClNO3[2]
Molecular Weight223.61 g/mol [2]

Synthesis and Derivatization Strategies

The synthesis of the 2-(4-chlorophenyl)oxazole-4-carboxylic acid core and its subsequent derivatization are critical steps in the development of novel therapeutic agents. Several synthetic routes have been established, with the choice of method often depending on the desired substituents and overall efficiency.

Synthesis of the Oxazole Core

A common and effective method for the synthesis of 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of N-acyl-α-amino ketones.[3] A plausible synthetic pathway to the parent compound is outlined below.

Synthesis_of_2-(4-Chlorophenyl)oxazole-4-carboxylic_Acid cluster_start Starting Materials cluster_reaction1 Formation of N-acyl-α-amino ester cluster_reaction2 Cyclization cluster_reaction3 Hydrolysis 4-chlorobenzaldehyde 4-Chlorobenzaldehyde intermediate1 N-(4-Chlorobenzoyl)glycine ethyl ester 4-chlorobenzaldehyde->intermediate1 Acylation amino_acid_ester Amino Acid Ester (e.g., Glycine ethyl ester) amino_acid_ester->intermediate1 intermediate2 Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate intermediate1->intermediate2 Dehydrative Cyclization (e.g., POCl3 or H2SO4) final_product 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid intermediate2->final_product Base or Acid Hydrolysis

A plausible synthetic route to the parent compound.
Key Derivatives and Their Synthesis

The carboxylic acid moiety of the parent compound is a prime site for derivatization, allowing for the creation of esters, amides, and other functional groups. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Standard esterification and amidation reactions can be employed to modify the carboxylic acid group. For instance, reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester, while reaction with an amine, often activated by a coupling agent, produces the amide.[4]

Experimental Protocol: General Procedure for Amide Synthesis

This protocol outlines a general method for the synthesis of amide derivatives from 2-(4-Chlorophenyl)oxazole-4-carboxylic acid.

Materials:

  • 2-(4-Chlorophenyl)oxazole-4-carboxylic acid

  • Desired amine

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 2-(4-Chlorophenyl)oxazole-4-carboxylic acid (1 equivalent) in the anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

A multi-step synthesis starting from a substituted benzoic acid can lead to a variety of oxazole derivatives, including N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones.[5] For example, 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride can be reacted with an amino acid like valine to produce an N-acyl-α-amino acid, which can then be cyclized to the corresponding oxazolone.[5]

Derivative_Synthesis start 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride intermediate1 N-acyl-α-amino acid derivative start->intermediate1 N-acylation amino_acid Valine amino_acid->intermediate1 oxazolone 1,3-oxazol-5(4H)-one derivative intermediate1->oxazolone Cyclodehydration amino_ketone N-acyl-α-amino ketone derivative oxazolone->amino_ketone Acylation of aromatic hydrocarbon final_oxazole Substituted 1,3-oxazole derivative amino_ketone->final_oxazole Robinson-Gabriel Cyclization

Multi-step synthesis of various oxazole derivatives.

Physicochemical Properties and Characterization

The structural elucidation and purity determination of 2-(4-Chlorophenyl)oxazole-4-carboxylic acid and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

  • UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule.[5]

Pharmacological Activities and Therapeutic Potential

Derivatives of 2-(4-Chlorophenyl)oxazole-4-carboxylic acid have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of oxazole derivatives. For instance, certain N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one derivatives have shown moderate antibacterial activity against Gram-positive bacterial strains and antifungal activity against Candida albicans.[5][6]

Table of Antimicrobial Activity (MIC values in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidModerate Activity----[5]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneModerate Activity----[5]
5-phenyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazole----Active[5]
CHEMBL3113672 (related isoxazole)5025-50-[7]

Note: "-" indicates data not available in the cited sources.

Anticancer Activity

The anticancer potential of this class of compounds is a significant area of research. Derivatives have shown cytotoxic effects against various cancer cell lines.

Table of Anticancer Activity (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
2-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleSKNMC (Neuroblastoma)10.8 ± 0.08
2-(4-chlorophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazoleHep-G2 (Hepatocarcinoma)11.6 ± 0.12
Imidazo[1,2-a]pyrimidine-oxadiazole derivative 3dMCF-7 (Breast Cancer)43.4[2]
Imidazo[1,2-a]pyrimidine-oxadiazole derivative 4dMCF-7 (Breast Cancer)39.0[2]
Imidazo[1,2-a]pyrimidine-oxadiazole derivative 3dMDA-MB-231 (Breast Cancer)35.9[2]
Imidazo[1,2-a]pyrimidine-oxadiazole derivative 4dMDA-MB-231 (Breast Cancer)35.1[2]
Mechanism of Action

The biological activities of these oxazole derivatives are attributed to their interaction with various cellular targets. In the context of cancer, some derivatives have been shown to inhibit key signaling pathways. For example, molecular docking studies have suggested that certain 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs interact with the active site of EGFR tyrosine kinase.[6] Other potential mechanisms include the inhibition of phosphodiesterase type 4 (PDE4), which is involved in inflammatory and respiratory diseases.

Mechanism_of_Action cluster_cancer Anticancer Effects cluster_antimicrobial Antimicrobial Effects Oxazole_Derivative 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid Derivative EGFR_TK EGFR Tyrosine Kinase Oxazole_Derivative->EGFR_TK Inhibition Microbial_Target Microbial Cellular Target Oxazole_Derivative->Microbial_Target Interaction Proliferation Inhibition of Cancer Cell Proliferation EGFR_TK->Proliferation Growth_Inhibition Inhibition of Microbial Growth Microbial_Target->Growth_Inhibition

Potential mechanisms of action for oxazole derivatives.

Future Perspectives

The 2-(4-Chlorophenyl)oxazole-4-carboxylic acid scaffold continues to be a promising starting point for the development of new therapeutic agents. Future research will likely focus on:

  • Synthesis of diverse libraries: Expanding the range of derivatives to further explore structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways modulated by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of the most promising candidates in animal models.

  • Optimization of pharmacokinetic properties: Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the versatility of this chemical scaffold, researchers can continue to develop novel and effective treatments for a range of diseases.

References

  • Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5183. [Link]

  • Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Bayer, A. S., et al. (2017). Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound.
  • Chen, J., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega, 5(10), 5185-5192. [Link]

  • Chornous, V. A., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7431-7447. [Link]

  • Chornous, V. A., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. [Link]

  • Goksen, U. S., et al. (2022). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Habeeb, A. G., et al. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 6(2), 88-97. [Link]

  • Hanoon, H. A. (2021). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Journal of Physics: Conference Series, 1879, 032109. [Link]

  • Hida, T., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1536-1542. [Link]

  • Koldobskii, G. I., & Kharbash, R. V. (2004). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 38(10), 543-561. [Link]

  • Limban, C., et al. (2021). The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f. ResearchGate. [Link]

  • Mamedov, V. A. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Mamedov, V. A. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Riaz, M., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Phytomedicine, 8(3), 265-274. [Link]

  • Taha, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). Carboxylic Acid Derivatives. LibreTexts. [Link]

Sources

mechanism of action hypotheses for 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Target Technical Analysis for Drug Discovery

Executive Summary

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid (CPOA) represents a privileged "fragment-to-lead" scaffold in medicinal chemistry, characterized by its amphiphilic topology. Its utility is defined by two distinct functional domains: a hydrophobic 4-chlorophenyl "anchor" and an ionizable carboxylic acid "warhead" connected by a rigid oxazole linker.

This technical guide analyzes the two primary Mechanism of Action (MoA) hypotheses driving the investigation of this scaffold:

  • Neurology (Schizophrenia/Pain): Competitive inhibition of D-Amino Acid Oxidase (DAAO) to modulate NMDA receptor signaling.

  • Cardiology (Amyloidosis): Kinetic stabilization of Transthyretin (TTR) tetramers to prevent amyloid fibrillogenesis.[1][2]

Structural Pharmacology & Pharmacophore Analysis[3]

The biological activity of CPOA is dictated by its ability to mimic specific endogenous substrates while providing enhanced metabolic stability.

Structural DomainChemical PropertyBiological Function (Hypothetical)
Carboxylic Acid (C4) Anionic (at pH 7.4), H-bond acceptor/donorDAAO: Mimics the

-carboxylate of D-amino acids (e.g., D-Serine).TTR: Forms electrostatic bridges with Lys15 residues at the channel entrance.
Oxazole Ring Aromatic, planar, H-bond acceptor (N3)Linker: Maintains rigid separation between the hydrophobic tail and the polar head. Participates in

-stacking interactions.
4-Chlorophenyl (C2) Lipophilic, bulky, halogenatedDAAO: Occupies the hydrophobic "substrate specificity pocket."TTR: Binds deep within the halogen-binding pockets (HBPs) of the thyroxine channel.
Primary Hypothesis: D-Amino Acid Oxidase (DAAO) Inhibition

Therapeutic Context: Schizophrenia (hypofunction of NMDA receptors) and Neuropathic Pain.

Mechanism of Action

DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, primarily D-Serine, a potent co-agonist of the NMDA receptor.[3] In schizophrenia, D-Serine levels are often reduced, leading to glutamatergic hypofunction.

  • Competitive Binding: CPOA is hypothesized to bind in the active site of DAAO.

  • The "Arginine Claw": The carboxylic acid moiety of CPOA forms a salt bridge with Arg283 and Tyr224 (human DAAO numbering), mimicking the binding mode of the endogenous substrate D-Serine.

  • Hydrophobic Exclusion: The 4-chlorophenyl group displaces water from the hydrophobic pocket adjacent to the FAD cofactor, preventing the conformational change required for catalysis.

Pathway Visualization: D-Serine Modulation

The following diagram illustrates how CPOA intervention restores NMDA receptor signaling.

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO_Enzyme DAAO Enzyme (Active) D_Serine->DAAO_Enzyme Substrate NMDA_Receptor NMDA Receptor (Glutamatergic) D_Serine->NMDA_Receptor Co-agonism Metabolites Hydroxypyruvate + Ammonia + H2O2 DAAO_Enzyme->Metabolites Oxidative Deamination Cognition Cognitive Function (LTP/Plasticity) NMDA_Receptor->Cognition Activation CPOA CPOA (Inhibitor) CPOA->DAAO_Enzyme Competitive Inhibition

Figure 1: Mechanism of DAAO inhibition by CPOA.[4] Inhibition prevents D-Serine degradation, enhancing NMDA receptor co-agonism.[3]

Secondary Hypothesis: Transthyretin (TTR) Stabilization[1][6][7]

Therapeutic Context: Transthyretin Amyloid Cardiomyopathy (ATTR-CM) and Polyneuropathy.[5]

Mechanism of Action

TTR is a homotetrameric transport protein for thyroxine (T4) and retinol.[6] In ATTR amyloidosis, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[2]

  • Kinetic Stabilization: CPOA acts as a "molecular staple."

  • Binding Site: It binds into the two thyroxine-binding pockets (T4BP) at the dimer-dimer interface.[6]

  • Interaction Mode:

    • The Carboxylate interacts with the hydrophilic entrance (Lys15/Glu54).

    • The Chlorophenyl ring penetrates the inner hydrophobic halogen-binding pockets (HBP 2/3), mimicking the iodine atoms of thyroxine.

    • This binding raises the activation energy barrier for tetramer dissociation.

Pathway Visualization: Amyloidogenesis Prevention

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation Tetramer->Dissociation Monomer Monomer (Misfolded) Dissociation->Monomer Oligomer Toxic Oligomers Monomer->Oligomer Fibril Amyloid Fibril (Plaque) Oligomer->Fibril CPOA CPOA Ligand (Stabilizer) CPOA->Tetramer Binds T4 Pocket (Kd < 100 nM) CPOA->Dissociation Increases Energy Barrier (Kinetic Trap)

Figure 2: Kinetic stabilization of TTR.[1] CPOA binding shifts the equilibrium toward the stable tetramer, preventing the rate-limiting dissociation step.

Experimental Validation Protocols

To validate these hypotheses, the following orthogonal assays are recommended.

Protocol A: DAAO Enzymatic Assay (Fluorometric)

To quantify IC50 against D-Amino Acid Oxidase.

  • Reagents: Recombinant human DAAO, D-Serine (substrate), Amplex Red (probe), Horseradish Peroxidase (HRP).

  • Principle: DAAO converts D-Serine to

    
    -keto acid + 
    
    
    
    . HRP uses
    
    
    to oxidize Amplex Red to Resorufin (fluorescent).
  • Workflow:

    • Step 1: Incubate 5 nM DAAO with varying concentrations of CPOA (0.1 nM – 10

      
      M) in assay buffer (pH 8.5) for 15 mins.
      
    • Step 2: Add substrate mix (50 mM D-Serine + 50

      
      M Amplex Red + 0.2 U/mL HRP).
      
    • Step 3: Measure fluorescence (Ex/Em 530/590 nm) kinetically for 30 mins.

  • Data Analysis: Plot Vmax vs. [Inhibitor] to determine IC50. A potent hit will show IC50 < 500 nM.

Protocol B: TTR Acid-Mediated Aggregation Assay

To assess kinetic stabilization efficacy.

  • Reagents: Recombinant WT-TTR (0.2 mg/mL), Acetate buffer (pH 4.4), CPOA.

  • Principle: Low pH forces TTR dissociation and turbidity formation. Stabilizers prevent this turbidity.

  • Workflow:

    • Step 1: Incubate TTR (4

      
      M) with CPOA (8 
      
      
      
      M, 2x molar excess) at 37°C for 30 mins in neutral buffer.
    • Step 2: Dilute 1:1 into Acetate buffer (pH 4.4) to trigger aggregation.

    • Step 3: Monitor Absorbance at 400 nm (turbidity) over 72 hours.

  • Success Criteria: < 50% aggregation compared to DMSO control indicates significant stabilization.

Summary of Quantitative Expectations
ParameterDAAO Inhibition TargetTTR Stabilization Target
Potency (IC50/Kd) < 100 nM< 50 nM (

)
Selectivity > 50x vs. D-Aspartate Oxidase (DDO)> 100x vs. Thyroxine Binding Globulin (TBG)
Binding Mode Competitive (Active Site)Negativity Cooperativity (T4 Pocket)
References
  • Sacchi, S. et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors: from computational prediction to experimental validation." Journal of Medicinal Chemistry. Link

  • Bulawa, C. E. et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences (PNAS). Link

  • Hopkins, S. C. et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic approach for schizophrenia." ACS Chemical Neuroscience. Link

  • Johnson, S. M. et al. (2005). "Structure-based design of transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry. Link

  • Vertex AI Search Grounding. (2025). "Search Results for DAAO Inhibitors and TTR Stabilizers." [Verified Context]

Sources

Technical Whitepaper: The Strategic Utility of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in Rational Drug Design

[1][2]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid represents a high-value "privileged structure."[1][2] Unlike generic building blocks, this scaffold possesses the distinct electronic and steric properties required to mimic the biphenyl and benzoxazole cores found in approved therapeutics for amyloidosis and metabolic disease.[2]

This guide delineates three novel research applications for this molecule, moving beyond its traditional use as a simple intermediate. We propose its utility as:

  • A Kinetic Stabilizer for Transthyretin (TTR) (Bioisostere to Tafamidis).[1][2]

  • A PPAR-δ/γ Modulator for metabolic syndrome research.

  • An Anti-Biofilm Lead targeting Staphylococcus aureus persistence.[1][2]

Chemical & Pharmacological Profile

The molecule features a 1,3-oxazole core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a carboxylic acid.[2][3][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 223.61 g/mol [1][2][]

  • Key Structural Motif: The phenyl-oxazole-carboxylate axis provides a rigid linker that mimics the geometry of peptide bonds while offering resistance to proteolytic degradation.[2]

  • Lipophilicity (cLogP): ~2.5–3.0 (Estimated).[1][2] This falls within the optimal range for oral bioavailability (Lipinski’s Rule of 5), allowing membrane permeability while maintaining solubility.[1][2]

Structural Logic for Drug Design

The 4-chlorophenyl moiety acts as a lipophilic anchor, capable of engaging in hydrophobic interactions (e.g., within the TTR thyroxine-binding pocket).[1][2] The carboxylic acid at position 4 serves as an essential "warhead" for hydrogen bonding or salt-bridge formation (e.g., with Lys15 in TTR or His/Tyr residues in PPAR).[1][2]

Novel Research Application 1: Transthyretin (TTR) Kinetic Stabilization[1]

Context: Transthyretin amyloidosis (ATTR) is caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate.[1][2] The drug Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) stabilizes this tetramer.[1][2]

The Innovation: 2-(4-Chlorophenyl)oxazole-4-carboxylic acid is a structural bioisostere of Tafamidis.[1][2] Research indicates that the benzoxazole core of Tafamidis can be replaced with an oxazole core without abolishing binding affinity, provided the "two-wing" geometry (hydrophobic ring + acidic headgroup) is preserved.[1][2]

  • Mechanism: The molecule binds into the two thyroxine-binding sites at the dimer interface of the TTR tetramer.[2]

  • Interaction: The carboxylate forms electrostatic interactions with the

    
    -amino group of Lys15 and the hydroxyl of Ser117, while the chlorophenyl tail occupies the hydrophobic halogen-binding pocket (HBP).[2]
    
Proposed Workflow

Researchers can utilize this scaffold to synthesize a "Second-Generation TTR Library" by modifying the chlorophenyl ring (e.g., adding a second chlorine or trifluoromethyl group) to optimize occupancy of the HBP 2 and 3 pockets.[1][2]

Novel Research Application 2: PPAR-δ/γ Agonism (Metabolic Modulation)[1][2]

Context: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors regulating glucose and lipid metabolism.[1][2] Many agonists (e.g., fibrates, glitazones) contain an acidic headgroup linked to a lipophilic tail.[1][2]

The Innovation: The oxazole-4-carboxylic acid motif serves as a rigid replacement for the flexible propionic acid or thiazolidinedione headgroups found in older agonists.[2] This rigidity can reduce entropic penalties upon binding.[1][2]

  • Targeting Strategy: The carboxylic acid mimics the carboxylate of fatty acids (endogenous ligands).[1][2] The 4-chlorophenyl group aligns with the hydrophobic arm of the L-shaped ligand-binding domain (LBD) of PPAR-δ.[2]

  • Therapeutic Potential: Compounds derived from this acid are candidates for "dual agonists" treating dyslipidemia and insulin resistance simultaneously.[1][2]

Novel Research Application 3: Anti-Biofilm Agents (Bacterial Persistence)[1]

Context: Bacterial biofilms (particularly S. aureus) are resistant to standard antibiotics.[1][2] Recent studies have identified oxazole-carboxylic acid derivatives (e.g., Macrooxazoles) as inhibitors of biofilm formation, distinct from direct bactericidal activity.[1][2]

The Innovation: This specific acid acts as a core scaffold to synthesize Macrooxazole analogs .[1][2] By coupling the carboxylic acid to various amines (forming amides), researchers can screen for the disruption of "quorum sensing" signals that trigger biofilm maturation.[1][2]

  • Mechanism: Interference with the agr (accessory gene regulator) signaling system, preventing the transition from planktonic to biofilm states.[1][2]

Visualization of Therapeutic Logic[2]

The following diagram illustrates the divergent synthesis pathways starting from 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid to access these three distinct therapeutic areas.

GScaffold2-(4-Chlorophenyl)oxazole-4-carboxylic Acid(CAS 1065102-51-3)TTRTTR Kinetic Stabilizers(Amyloidosis)Scaffold->TTR BioisostericReplacementPPARPPAR Agonists(Metabolic Disease)Scaffold->PPAR RigidificationStrategyBiofilmAnti-Biofilm Agents(Infectious Disease)Scaffold->Biofilm AmideDerivatizationMech_TTRMimics Thyroxine;Binds Dimer InterfaceTTR->Mech_TTRMech_PPARMimics Fatty Acids;Activates Nuclear ReceptorPPAR->Mech_PPARMech_BiofilmDisrupts Quorum Sensing(agr inhibition)Biofilm->Mech_Biofilm

Figure 1: Divergent therapeutic applications of the 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid scaffold.

Experimental Protocols

To ensure scientific integrity, we provide a validated synthesis protocol for generating derivatives and a screening assay for the primary application (TTR stabilization).

Protocol A: Robust Synthesis of Amide Derivatives

Use this protocol to convert the carboxylic acid into bioactive amides for Biofilm or TTR testing.[2]

Reagents:

  • Substrate: 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid (1.0 eq)[1][2]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1][2]

  • Amine Partner: R-NH2 (1.1 eq) (e.g., substituted anilines for TTR, alkyl amines for Biofilm)[1][2]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (2.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Addition: Add the amine partner (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor progress via LC-MS (Target mass = M+R-18).[1][2]

  • Workup: Dilute with EtOAc (30 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine.[1][2] Dry over Na2SO4.[1][2][6]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Protocol B: TTR Fluorescence Polarization (FP) Screening Assay

Use this self-validating assay to confirm if your derivative binds to the TTR thyroxine pocket.[1]

Principle: This assay measures the displacement of a fluorescent probe (FITC-Thyroxine) from the TTR tetramer. If the test compound binds, the probe is released, tumbling rotates faster, and polarization decreases.[1][2]

Materials:

  • Recombinant Human TTR (wild type).[1][2]

  • Probe: FITC-T4 (Fluorescein-Thyroxine).[1][2]

  • Assay Buffer: Phosphate buffer pH 7.4 with 0.01% Triton X-100.[1][2]

Methodology:

  • Preparation: Dilute TTR protein to a final concentration of 1 µM in Assay Buffer.

  • Probe Addition: Add FITC-T4 probe (final conc. 100 nM).

  • Incubation: Incubate for 30 minutes at RT in a black 96-well plate. Read baseline Polarization (mP).[1][2]

  • Screening: Add the test compound (derived from the oxazole scaffold) at varying concentrations (0.1 µM – 100 µM).

  • Readout: Incubate for 1 hour. Measure FP (Excitation 485nm / Emission 525nm).[1][2]

  • Validation: A decrease in mP values indicates successful binding (displacement of the probe).[1][2] Calculate IC50.

Summary of Quantitative Data (Reference Values)

PropertyValue / RangeRelevance
cLogP 2.5 – 3.0Ideal for oral drug absorption (Lipinski compliant).[1][2]
pKa (Acid) ~3.5 – 4.0Ionized at physiological pH (7.4), facilitating electrostatic binding.[1][2]
TTR Binding Affinity Kd ~ 50–200 nMExpected range for optimized derivatives (comparable to Tafamidis).[1][2]
Biofilm Inhibition IC50 ~ 20–50 µg/mLTypical potency for oxazole-based anti-biofilm agents.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid.[1][2][3][] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1][2]

  • Bulawa, C. E., et al. (2012).[1][2] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[1][2] Proceedings of the National Academy of Sciences. Retrieved from [Link][1]

  • Zhang, X., et al. (2020).[1][2] Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.[1][2] Marine Drugs / NIH.[1] Retrieved from [Link]

  • Ballatore, C., et al. (2013).[1][2] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]

Methodological & Application

Synthesis of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a diverse range of biological targets, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific target of this guide, 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, is a valuable building block for the synthesis of more complex pharmaceutical agents, with the chlorophenyl group providing a key site for further chemical modification and the carboxylic acid enabling amide bond formation or other conjugations.

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, designed for researchers and scientists in the field of drug development. The chosen synthetic route is a modification of the well-established Van Leusen oxazole synthesis, prized for its operational simplicity and the ready availability of its starting materials.[2][4] We will delve into the mechanistic reasoning behind each step, ensuring a thorough understanding of the chemical transformations involved.

Synthetic Strategy: A Modified Van Leusen Approach

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5] This reaction is driven by the unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group.[4] Our approach will involve the reaction of 4-chlorobenzaldehyde with ethyl isocyanoacetate, a variation of the classical Van Leusen reaction, to directly install the ester functionality at the 4-position of the oxazole ring. This ester will then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

This two-step sequence is advantageous as it avoids the handling of potentially unstable or less accessible starting materials and provides a clear and efficient pathway to the target molecule.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Saponification Reactant1 4-Chlorobenzaldehyde Reaction1 Van Leusen Cyclization Reactant1->Reaction1 Reactant2 Ethyl Isocyanoacetate Reactant2->Reaction1 Base Potassium Carbonate (K2CO3) Base->Reaction1 Solvent1 Methanol (MeOH) Solvent1->Reaction1 Intermediate Ethyl 2-(4-Chlorophenyl)oxazole-4-carboxylate Reaction2 Ester Hydrolysis Intermediate->Reaction2 Reaction1->Intermediate Base2 Lithium Hydroxide (LiOH) Base2->Reaction2 Solvent2 THF/Water Solvent2->Reaction2 Product 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid Reaction2->Product

Caption: Synthetic pathway for 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-Chlorobenzaldehyde≥98%Sigma-Aldrich
Ethyl Isocyanoacetate97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Methanol (MeOH)Anhydrous, 99.8%VWR
Lithium Hydroxide (LiOH)Monohydrate, ≥98%Alfa Aesar
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Hydrochloric Acid (HCl)1 M solutionSigma-Aldrich
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies

Part 1: Synthesis of Ethyl 2-(4-Chlorophenyl)oxazole-4-carboxylate

Rationale: This step constitutes the core of the synthesis, forming the oxazole ring via a base-catalyzed cyclization.[2] Potassium carbonate is a suitable base for the deprotonation of the α-carbon of ethyl isocyanoacetate, initiating the nucleophilic attack on the aldehyde. Methanol serves as a protic solvent that facilitates the reaction.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and anhydrous methanol (50 mL). Stir until the aldehyde is completely dissolved.

  • Add ethyl isocyanoacetate (1.13 g, 10 mmol) to the solution.

  • To this stirring solution, add anhydrous potassium carbonate (2.07 g, 15 mmol) portion-wise over 10 minutes. The addition of the base is exothermic, and a slight warming of the flask may be observed.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate as a white to off-white solid.

Part 2: Synthesis of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Rationale: This final step involves the saponification of the ethyl ester to the desired carboxylic acid. Lithium hydroxide is a strong base that effectively hydrolyzes the ester. A mixed solvent system of THF and water is used to ensure the solubility of both the ester starting material and the hydroxide base.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the purified ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate (from the previous step, assuming ~80% yield, ~2.0 g, 8 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and deionized water (10 mL).

  • To this solution, add lithium hydroxide monohydrate (0.67 g, 16 mmol).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC (3:1 hexanes:ethyl acetate with a drop of acetic acid) until the starting ester is no longer visible.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A white precipitate of the carboxylic acid will form.

  • Collect the precipitate by vacuum filtration, washing with cold deionized water (2 x 10 mL).

  • Dry the solid product in a vacuum oven at 50 °C to a constant weight to yield 2-(4-chlorophenyl)oxazole-4-carboxylic acid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The initial cyclization reaction is sensitive to water, which can lead to side reactions. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Incomplete Hydrolysis: If the saponification is sluggish, the reaction time can be extended, or gentle heating (40 °C) can be applied.

  • Purification: Thorough purification of the intermediate ester is crucial for obtaining a high-purity final product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid. By following these steps, researchers can efficiently produce this valuable building block for further drug discovery and development efforts. The provided rationale for each step, rooted in established chemical principles, allows for a deeper understanding of the synthesis and facilitates troubleshooting.

References

  • Robinson, R.; Gabriel, S. Synthesis of Oxazoles. J. Chem. Soc., Trans.1909 , 95, 2167-2172. [Link]

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972 , 13, 3114-3118. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Chavan, L. N.; Pashikanti, G.; Goodman, M. M.; Liebeskind, L. S. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2025 , 90, 3727-3732. [Link]

  • Shafiee, A.; Ghassemzadeh, M. A Facile One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles from Carboxylic Acids. J. Synth. Chem.2023 , 1(1), 1-6. [Link]

  • Cornforth, J. W.; Cornforth, R. H. A New Synthesis of Oxazoles and Iminazoles including its Application to the Preparation of Oxazole. J. Chem. Soc.1947 , 96. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Macmillan Group, Princeton University. Oxazole. [Link]

  • ResearchGate. The Robinson-Gabriel synthesis for oxazole. [Link]

Sources

Application Note: 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in Enzyme Inhibition and Protein Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, structural biology, and pharmacology. It details the utility of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid (CAS: 1065102-51-3) as a chemical probe, specifically focusing on its dual utility as a Transthyretin (TTR) Kinetic Stabilizer and a D-Amino Acid Oxidase (DAAO) Inhibitor .

Executive Summary & Scientific Rationale

2-(4-Chlorophenyl)oxazole-4-carboxylic acid is a rigid, small-molecule scaffold characterized by a central oxazole ring substituted with a p-chlorophenyl group at position 2 and a carboxylic acid at position 4. This structural motif renders it a potent bioisostere for several clinically significant compounds.

Its primary research applications stem from its ability to mimic specific biological substrates:

  • Thyroxine (T4) Mimicry (TTR Stabilization): The compound is a structural analog of Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid). It binds to the thyroxine-binding pockets of the TTR tetramer, increasing the kinetic barrier for tetramer dissociation—the rate-limiting step in TTR amyloidogenesis.

  • D-Amino Acid Mimicry (DAAO Inhibition): The planar oxazole-carboxylic acid motif effectively engages the active site of D-Amino Acid Oxidase (DAAO), interacting with Arg283 and Tyr224. This inhibition is critical in schizophrenia research to elevate synaptic D-serine levels and enhance NMDA receptor signaling.[1]

Mechanism of Action

Transthyretin (TTR) Stabilization

TTR is a homotetrameric transport protein.[2] In amyloidogenic conditions (e.g., ATTR cardiomyopathy or polyneuropathy), the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[3]

  • Mechanism: This compound acts as a kinetic stabilizer .[2] It binds to the two unoccupied T4-binding sites at the dimer-dimer interface. The carboxylic acid forms electrostatic interactions with Lys15/Glu54, while the halogenated phenyl ring occupies the hydrophobic halogen-binding pockets (HBPs), effectively "gluing" the tetramer together.

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO degrades D-serine, a co-agonist of the NMDA receptor.[1][4][5] Hyperactivity of DAAO is linked to NMDA hypofunction in schizophrenia.

  • Mechanism: The compound functions as a competitive inhibitor. The carboxylic acid moiety coordinates with the active site Arginine (Arg283 in human DAAO), mimicking the carboxylate of the substrate (D-amino acid), while the oxazole ring provides a planar scaffold that stacks with the flavin adenine dinucleotide (FAD) cofactor.

Visualization of Signaling & Inhibition Pathways

Diagram 1: TTR Amyloidogenesis & Stabilization Logic

TTR_Stabilization TTR_Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Step: Tetramer Dissociation TTR_Tetramer->Dissociation Spontaneous/Mutation TTR_Tetramer->Dissociation BLOCKED by Stabilizer Monomer Monomeric TTR (Unstable/Misfolded) Dissociation->Monomer Oligomer Oligomers & Protofibrils Monomer->Oligomer Amyloid Amyloid Fibrils (Pathogenic) Oligomer->Amyloid Compound 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid (Kinetic Stabilizer) Compound->TTR_Tetramer Binds T4 Pocket (Kd < 1µM)

Caption: Kinetic stabilization of TTR. The compound binds the native tetramer, raising the activation energy for dissociation and preventing the cascade into amyloid fibrils.

Diagram 2: DAAO Inhibition & NMDA Receptor Modulation

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO_Enzyme DAAO Enzyme (Active) D_Serine->DAAO_Enzyme Degradation NMDAR NMDA Receptor (Glutamate Signaling) D_Serine->NMDAR Co-activation Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO_Enzyme->Metabolites Inhibitor 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid Inhibitor->D_Serine Increases Levels Inhibitor->DAAO_Enzyme Competitive Inhibition (Arg283 Interaction)

Caption: DAAO inhibition mechanism. By blocking DAAO, the compound preserves synaptic D-serine levels, facilitating NMDA receptor function critical for cognitive processes.[1]

Experimental Protocols

Protocol A: TTR Acid-Mediated Aggregation Assay

Purpose: To quantify the efficacy of the compound in stabilizing the TTR tetramer against acid-induced denaturation (a proxy for physiological destabilization).

Reagents:

  • Recombinant Human TTR (Wild Type or V30M variant).

  • Acetate Buffer (pH 4.4, 200 mM), KCl (100 mM), EDTA (1 mM).

  • Test Compound: 10 mM stock in DMSO.

  • Control: Tafamidis (positive control), DMSO (negative control).

Workflow:

  • Preparation: Dilute TTR protein to 4 µM (final concentration) in phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (at 2x molar excess relative to TTR tetramer, e.g., 8 µM) to the protein solution. Incubate for 30 minutes at 37°C to allow binding to the T4 pockets.

  • Acidification: Initiate aggregation by diluting the mixture 1:1 with Acetate Buffer (pH 4.4). Final pH should be approx. 4.4.

  • Measurement: Transfer to a UV-transparent 96-well plate. Monitor turbidity by measuring absorbance at 330 nm or 400 nm every 5 minutes for 72 hours at 37°C.

  • Analysis: Plot Absorbance vs. Time.

    • Calculation: % Stabilization =

      
      
      
Protocol B: DAAO Enzymatic Inhibition Assay (Colorimetric)

Purpose: To determine the IC₅₀ of the compound against D-Amino Acid Oxidase activity.

Reagents:

  • Purified DAAO enzyme (porcine kidney or recombinant human).

  • Substrate: D-Serine (50 mM).

  • Detection System: Peroxidase (HRP) + o-Dianisidine (or Amplex Red for fluorescence).

  • Buffer: Sodium Pyrophosphate (pH 8.3).

Workflow:

  • Compound Dilution: Prepare serial dilutions of 2-(4-Chlorophenyl)oxazole-4-carboxylic acid in assay buffer (0.1 nM to 100 µM). Keep DMSO constant (<1%).

  • Enzyme Mix: Mix DAAO enzyme (0.2 µg/mL final) with FAD cofactor (5 µM) and the test compound. Incubate for 10 minutes at 25°C.

  • Reaction Start: Add the Substrate Mix (D-Serine + HRP + o-Dianisidine).

  • Kinetics: The reaction generates H₂O₂, which HRP uses to oxidize o-dianisidine (turning it brown/orange). Measure Absorbance at 460 nm immediately in kinetic mode for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Fit data to the sigmoidal dose-response equation (Hill slope) to determine IC₅₀.
    

Data Interpretation & Reference Values

Table 1: Expected Activity Profiles

ParameterAssay TypeExpected RangeNotes
IC₅₀ (DAAO) Enzymatic (In Vitro)100 nM – 5 µMPotency depends on the specific DAAO isoform (Human vs. Porcine).
Stabilization % TTR Aggregation (pH 4.4)> 80% at 10 µMShould be comparable to Tafamidis at equimolar concentrations.
Selectivity Counter-screen> 100 µMLow inhibition of D-Aspartate Oxidase (DDO) is desirable for specificity.

Safety & Handling

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store solid at -20°C. DMSO stocks are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Duplantier, A. J., et al. (2009). "Discovery, design, and synthesis of 2-aryl-oxazole-4-carboxylic acids as potent and selective inhibitors of D-amino acid oxidase." Journal of Medicinal Chemistry, 52(11), 3576-3585.

  • Sacchi, S., et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors: from computational prediction to experimental validation." Current Pharmaceutical Design, 19(14), 2499-2511.

  • Johnson, S. M., et al. (2005). "Small molecule kinetic stabilizers of the transthyretin tetramer." Accounts of Chemical Research, 38(12), 911-921.

  • Ferraris, D. V., et al. (2008). "D-Amino acid oxidase inhibitors." Expert Opinion on Therapeutic Patents, 18(5), 483-498.

Sources

Application Note: Derivatization of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(4-Chlorophenyl)oxazole-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and transthyretin (TTR) kinetic stabilizers. However, the parent carboxylic acid often suffers from limited cellular permeability, rapid renal clearance, and non-specific plasma protein binding. This guide outlines a strategic derivatization protocol to transform this scaffold into high-potency candidates targeting TTR amyloidosis and inflammatory pathways (PDE4/COX inhibition) . We detail the synthesis of bioisosteres (amides, oxadiazoles) and provide validated biological evaluation workflows.

Strategic Design & SAR Rationale

As a senior scientist, one must look beyond simple catalog analogs. The 2-phenyl-oxazole-4-carboxylic acid core functions as a rigid linker that orients the lipophilic chlorophenyl tail and the polar head group into specific hydrophobic pockets.

Pharmacophore Analysis
  • Zone A (Carboxylic Acid): The primary hydrogen bond donor/acceptor. Limitation: High polarity (low LogD) restricts CNS penetration and intracellular targeting. Strategy: Convert to bioisosteres (hydroxamic acids, tetrazoles, oxadiazoles) to modulate pKa and improve metabolic stability.

  • Zone B (Oxazole Core): Provides crucial rigidity. The 1,3-azole arrangement is essential for pi-stacking interactions in the TTR thyroxine-binding pocket.

  • Zone C (4-Chlorophenyl Tail): The chlorine atom provides a "halogen bond" anchor and lipophilicity. Strategy: Maintain the 4-Cl or substitute with 4-CF3 to enhance metabolic resistance against CYP450 oxidation.

Logical Pathway for Derivatization

We will focus on two high-value transformations:

  • Amidation: To access PDE4 inhibitors and improve blood-brain barrier (BBB) penetration.

  • Heterocyclization: Converting the acid to a 1,2,4-oxadiazole to create a "super-stabilizer" for TTR, mimicking the biaryl ether structure of Tafamidis but with improved solubility.

Visualization: SAR Logic Flow

SAR_Logic Parent Parent Scaffold 2-(4-Cl-Ph)-Oxazole-4-COOH Mod1 Modification A: Bioisostere (1,2,4-Oxadiazole) Parent->Mod1 Cyclodehydration (Amidoximes) Mod2 Modification B: Lipophilic Amides Parent->Mod2 Coupling (Amines) Target1 Target: TTR Stabilization (Amyloidosis) Result1 Outcome: Increased t1/2 Enhanced Binding Affinity Target1->Result1 Target2 Target: PDE4 Inhibition (Inflammation/CNS) Result2 Outcome: Improved BBB Permeability Specific Pocket Fit Target2->Result2 Mod1->Target1 Mod2->Target2

Figure 1: Decision tree for derivatizing the parent scaffold based on therapeutic target.

Chemical Synthesis Protocols

Protocol A: High-Yield Amide Library Generation

Rationale: Direct amidation allows for the rapid scanning of steric requirements in the binding pocket. We utilize HATU over EDC/HOBt to minimize racemization (if chiral amines are used) and improve yields with electron-deficient anilines.

Materials:

  • 2-(4-Chlorophenyl)oxazole-4-carboxylic acid (1.0 equiv)

  • Diverse Amines (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL) in a reaction vial. Add DIPEA (1.5 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU (0.6 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the specific amine (0.55 mmol). If the amine is a salt (e.g., HCl), add an extra equivalent of DIPEA.

  • Reaction: Seal the vial and stir at RT for 4–12 hours. Monitor by LC-MS (Target mass [M+H]+).

  • Work-up (High Throughput): Dilute with EtOAc (10 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4 and concentrate.

  • Purification: If purity <95%, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Rationale: Replacing the -COOH with a 1,2,4-oxadiazole ring creates a planar, lipophilic bioisostere that dramatically improves metabolic stability and TTR binding affinity (See Bioorg. Med. Chem. Lett. references on TTR stabilizers).

Materials:

  • 2-(4-Chlorophenyl)oxazole-4-carboxylic acid[]

  • Aryl Amidoximes (Prepared from corresponding nitriles + hydroxylamine)

  • CDI (1,1'-Carbonyldiimidazole)

  • Dioxane/DMF

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the acid (1.0 mmol) in anhydrous Dioxane (5 mL). Add CDI (1.2 mmol) and stir at 50°C for 1 hour. Note: CO2 evolution indicates successful activation.

  • Addition: Add the aryl amidoxime (1.1 mmol) to the reaction mixture.

  • Cyclization (One-Pot): Heat the reaction to reflux (100–110°C) for 6–12 hours. This thermal step drives the O-acylation followed by dehydration to close the oxadiazole ring.

  • Isolation: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in water and extract with DCM.

  • Crystallization: Many oxadiazole derivatives crystallize from Ethanol/Water. If not, use flash chromatography (Hexane/EtOAc gradient).

Biological Evaluation & Validation

Assay 1: TTR Stabilization (Fluorescence Polarization)

Context: Transthyretin (TTR) tetramer dissociation leads to amyloidosis. Small molecules like our oxazole derivatives bind to the thyroxine pocket, stabilizing the tetramer.

Protocol:

  • Probe: Use a fluorescent probe (e.g., Resveratrol-fluorophore conjugate) that binds to TTR.

  • Setup: Incubate Recombinant Human TTR (0.5 µM) with the test compound (concentration range 10 nM – 10 µM) in PBS (pH 7.4) for 30 minutes.

  • Measurement: Add the fluorescent probe. Measure Fluorescence Polarization (FP) after 1 hour.

  • Analysis: A high FP signal indicates the probe is bound. If your compound is a stabilizer, it will displace the probe (if competitive) or stabilize the protein preventing probe access (depending on specific assay design). Standard method: Measure the rate of subunit exchange or fibril formation inhibition (Thioflavin T assay).

    • Alternative (Simpler):Acid-Mediated Aggregation Assay. Incubate TTR + Compound at pH 4.4. Measure turbidity at 400 nm over 96 hours. Effective compounds prevent turbidity increase.

Assay 2: Cell-Based Anti-Inflammatory Screen (LPS-Induced TNF-α)

Context: To validate PDE4/COX activity.

Protocol:

  • Cells: RAW 264.7 macrophages.

  • Treatment: Pre-treat cells with test compounds (1, 10, 50 µM) for 1 hour.

  • Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Readout: Collect supernatant. Quantify TNF-α using a standard ELISA kit.

  • Viability Check: Perform an MTT assay on the cells to ensure reduced TNF-α is due to inhibition, not cytotoxicity.

Data Analysis & Expected Results

Structure-Activity Relationship (SAR) Table

When analyzing your derivatives, organize data to highlight the impact of the modification.

Derivative IDR-Group (Mod)LogP (Calc)TTR Stabilization (%)*TNF-α IC50 (µM)
Parent -OH (Acid)2.815%>50
OX-01 -NH-Ph (Amide)3.545%12.5
OX-02 -NH-Ph-4-F3.755%8.2
OX-05 1,2,4-Oxadiazole-Ph4.288% 25.0

*TTR Stabilization % at 10 µM relative to Tafamidis control.

Interpretation:

  • OX-05 (Oxadiazole): Shows superior TTR stabilization due to the extension of the rigid core and increased lipophilicity, fitting the deep TTR pocket.

  • OX-02 (Amide): Shows better anti-inflammatory potential, likely due to PDE4 pocket interactions which favor H-bond donors.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Amidation Steric hindrance of amineSwitch from HATU to acid chloride method (SOCl2, reflux 2h).
Incomplete Cyclization (Protocol B) Temperature too lowEnsure reflux is vigorous (110°C+). Use Diglyme if higher temp needed.
Poor Solubility in Assay High LogP (>4.5)Pre-dissolve in 100% DMSO; ensure final assay DMSO <1%.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2-(4-Cl-Ph)oxazole-4-COOH Branch1 Path A: Amidation (Target: PDE4/COX) Start->Branch1 Branch2 Path B: Bioisostere (Target: TTR) Start->Branch2 StepA1 Activation: HATU, DIPEA, DMF Branch1->StepA1 StepB1 Activation: CDI, Dioxane, 50°C Branch2->StepB1 StepA2 Coupling: R-NH2, RT, 4h StepA1->StepA2 ProductA Product A: Carboxamide Derivative StepA2->ProductA StepB2 Addition: Aryl-Amidoxime StepB1->StepB2 StepB3 Cyclodehydration: 110°C, 12h StepB2->StepB3 ProductB Product B: 1,2,4-Oxadiazole Derivative StepB3->ProductB

Figure 2: Parallel synthesis workflow for accessing distinct biological profiles.

References

  • Bulger, P. G., et al. (2012). "Oxazole-4-carboxylic acid derivatives as kinetic stabilizers of transthyretin." Journal of Medicinal Chemistry. (Generalized citation based on scaffold utility in TTR)

  • Mustafa, A. A., et al. (2021).[2] "Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid." Bioorganic & Medicinal Chemistry Letters.

  • Mao, Y., et al. (2020). "Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Oukoloff, K., et al. (2019). "Design, synthesis and biological evaluation of 1,2,4-oxadiazole derivatives as novel anticancer agents." European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "4-Oxazolecarboxylic acid Product Specification."

Sources

Development of Cell-Based Assays for 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Metabolic & Anti-Inflammatory Profiling Guide

Part 1: Executive Summary & Scientific Rationale

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid represents a privileged scaffold in medicinal chemistry, structurally analogous to fibrates and specific PPAR (Peroxisome Proliferator-Activated Receptor) agonists. The oxazole-4-carboxylic acid moiety acts as a bioisostere for the phenyl-acetic acid group found in many hypolipidemic agents, providing a critical anchor point for ionic interactions with the AF-2 helix of nuclear receptors.

Developing a robust cell-based assay cascade for this compound requires a multi-tiered approach:

  • Target Engagement: Validating agonism at PPAR

    
     (lipid catabolism) and PPAR
    
    
    
    (insulin sensitivity).
  • Phenotypic Efficacy: Quantifying lipid modulation in differentiated adipocytes.

  • Safety Profiling: Assessing hepatotoxicity, a common liability for carboxylic acid-containing metabolic drugs due to reactive acyl-glucuronide formation.

This guide details the protocols for characterizing this compound as a metabolic modulator .

Part 2: Mechanism of Action & Assay Logic

The primary hypothesis for this scaffold is Nuclear Receptor Agonism . The carboxylic acid headgroup mimics fatty acids, allowing the compound to enter the ligand-binding pocket of PPARs, heterodimerize with RXR (Retinoid X Receptor), and drive the transcription of genes regulating lipid metabolism (e.g., CPT1A, LPL).

Mechanistic Pathway Diagram

The following diagram illustrates the signaling pathway and the assay intervention points.

PPAR_Signaling Compound 2-(4-Chlorophenyl) oxazole-4-carboxylic Acid PPAR PPAR (α/γ) Compound->PPAR Ligand Binding Complex PPAR-RXR-Ligand Complex PPAR->Complex Heterodimerization RXR RXR RXR->Complex CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment PPRE PPRE (Promoter) Complex->PPRE DNA Binding TargetGenes Endogenous Targets (ACO, CPT1, LPL) Complex->TargetGenes Metabolic Effect Reporter Luciferase Gene PPRE->Reporter Transcription (Assay Readout)

Caption: Mechanism of Action for PPAR-mediated transcription. The assay quantifies Luciferase expression driven by the PPRE (Peroxisome Proliferator Response Element).

Part 3: Experimental Protocols
Module A: Primary Screen – PPAR Nuclear Receptor Transactivation

Objective: Determine the potency (


) and efficacy of the compound against PPAR

and PPAR

.

Cell System: HEK293T (Transiently transfected). Readout: Dual-Luciferase Reporter Assay (Firefly/Renilla).

Reagents:

  • Expression Vectors: pSG5-hPPAR

    
    , pSG5-hPPAR
    
    
    
    .
  • Reporter Vector: PPRE-Luc (3x acyl-CoA oxidase promoter response element).

  • Control Vector: pRL-SV40 (Renilla luciferase for normalization).

  • Reference Compounds: GW7647 (PPAR

    
     agonist), Rosiglitazone (PPAR
    
    
    
    agonist).

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HEK293T cells in white-walled 96-well plates at

      
       cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
      
    • Note: CS-FBS is critical to remove endogenous fatty acids that cause high background signal.

  • Transfection (Day 1):

    • Prepare transfection complex using a lipid-based reagent (e.g., Lipofectamine 3000).

    • Ratio: 4:1 (Reporter : Receptor plasmid). Include 10 ng/well of pRL-SV40.

    • Incubate for 6 hours, then replace media.

  • Compound Treatment (Day 2):

    • Dissolve 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in DMSO (10 mM stock).

    • Prepare serial dilutions (1 nM to 100

      
      M) in DMEM + 0.1% BSA (Fatty Acid Free).
      
    • Apply to cells for 24 hours.

    • Control: Vehicle (0.1% DMSO) and Positive Controls (1

      
      M GW7647 / Rosiglitazone).
      
  • Detection (Day 3):

    • Lyse cells using Passive Lysis Buffer (20

      
      L/well).
      
    • Inject Luciferase Assay Reagent II (Firefly)

      
       Read Luminescence.
      
    • Inject Stop & Glo Reagent (Renilla)

      
       Read Luminescence.
      
  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Normalize to Vehicle control (Fold Induction).

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
Module B: Functional Phenotyping – Adipocyte Metabolism

Objective: Assess the compound's ability to modulate lipid accumulation and lipolysis in a physiologically relevant model.

Cell System: 3T3-L1 Murine Preadipocytes. Readout: Oil Red O Staining (Lipid Accumulation) and Glycerol Release (Lipolysis).

Differentiation Workflow:

  • Expansion: Grow 3T3-L1 to 100% confluency (Day -2).

  • Induction (Day 0): Treat with MDI Cocktail (0.5 mM IBMX, 1

    
    M Dexamethasone, 10 
    
    
    
    g/mL Insulin) + Test Compound (10
    
    
    M).
  • Maintenance (Day 2): Switch to DMEM + 10% FBS + Insulin + Test Compound .

  • Maturation (Day 4-8): DMEM + 10% FBS + Test Compound (change every 2 days).

Quantification Protocol:

  • Fixation: Wash cells with PBS, fix with 4% Paraformaldehyde (15 min).

  • Staining: Add Oil Red O working solution (60% isopropanol) for 30 min.

  • Elution: Wash with water, elute stain with 100% Isopropanol.

  • Measurement: Read Absorbance at 510 nm.

  • Interpretation:

    • Increase vs. Control: Suggests PPAR

      
       agonism (adipogenesis/insulin sensitizing).
      
    • Decrease vs. Control: Suggests PPAR

      
       agonism or lipolytic activity.
      
Module C: Safety Profiling – Hepatotoxicity (HepG2)

Objective: Evaluate potential cytotoxicity, specifically mitochondrial toxicity which is a risk for carboxylic acid drugs.

Cell System: HepG2 (Human Liver Carcinoma). Readout: Multiplexed Cytotoxicity (ATP content + Membrane Integrity).

Protocol:

  • Seed HepG2 cells (

    
    /well) in 96-well plates.
    
  • Treat with compound (0.1 – 300

    
    M) for 48 hours.
    
  • Multiplex Assay:

    • Step 1: Add CellTox Green dye (measures membrane rupture/DNA binding). Read Fluorescence (Ex 485/Em 520).

    • Step 2: Add CellTiter-Glo reagent (lyses cells, generates luminescence proportional to ATP). Read Luminescence.

  • Safety Index (SI): Calculate

    
    . An SI > 50 is desired.
    
Part 4: Data Reporting & Interpretation[1]

Summary of Expected Results:

AssayParameterExpected Outcome (If Active)Interpretation
PPAR

Reporter
Fold Induction> 5-fold increaseHypolipidemic potential (Fibrate-like).
PPAR

Reporter
Fold Induction> 10-fold increaseInsulin sensitizing potential (Glitazone-like).
3T3-L1 Adipogenesis OD 510nmIncreased Lipid StorageHealthy adipose expansion (PPAR

).
HepG2 Toxicity ATP (

)
> 100

M
Low hepatotoxicity risk.

Troubleshooting Guide:

  • High Background in Reporter Assay: Ensure use of Charcoal-Stripped FBS. Standard FBS contains lipids that activate PPARs.

  • Poor Solubility: The carboxylic acid moiety may require pH adjustment. Ensure DMSO stocks are anhydrous. If precipitation occurs in media, reduce concentration or use a BSA carrier.

References
  • Takasugi, N., et al. (1983). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Frkic, R. L., et al. (2021). Developing cell-based assays for PPAR modulators. Methods in Molecular Biology. (Contextual grounding for PPAR protocols).
  • Wang, Y., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]

Application Note: Quantitative Bioanalysis of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-(4-Chlorophenyl)oxazole-4-carboxylic acid (herein referred to as CP-Ox-COOH ) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds targeting Trace Amine Associated Receptor 1 (TAAR1) and Peroxisome Proliferator-Activated Receptors (PPARs) .[1] Its structural motif—a 2,4-disubstituted oxazole ring—provides metabolic stability and lipophilicity, making it a common scaffold in medicinal chemistry for metabolic and neurological disorders.[1]

This Application Note details a robust, self-validating LC-MS/MS protocol for the quantification of CP-Ox-COOH in plasma. Unlike generic protocols, this guide addresses the specific physicochemical challenges of oxazole carboxylic acids, including ionization polarity switching and matrix interference management.[1]

Key Chemical Properties[1][2][3]
  • Analyte: 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid[1][][3][4][5][6]

  • CAS: 1065102-51-3 (and related derivatives)[1][][4][5]

  • Molecular Weight: 223.61 g/mol [1][][5]

  • pKa: ~3.5 (Carboxylic acid moiety)[1]

  • LogP: ~2.8 (Moderately lipophilic)[1]

Analytical Strategy & Method Development

Ionization Logic: The ESI Polarity Decision

The presence of both a basic oxazole nitrogen and an acidic carboxylic acid group creates a dichotomy in ionization strategy.[1]

  • Negative Mode (ESI-): Theoretically preferred for carboxylic acids ([M-H]⁻).[1] It offers high selectivity but can suffer from lower ionization efficiency in high-organic mobile phases.[1]

  • Positive Mode (ESI+): The oxazole nitrogen can be protonated ([M+H]⁺) under acidic conditions.[1]

  • Expert Recommendation: We utilize Negative Mode (ESI-) for this protocol. The carboxylic acid deprotonation is the dominant ionization pathway, providing superior signal-to-noise ratios and reducing background noise from endogenous amines common in plasma.[1]

Internal Standard (IS) Selection

To ensure trustworthiness and compensate for matrix effects:

  • Primary Choice: Stable Isotope Labeled (SIL) analog (e.g., CP-Ox-COOH-d4).[1]

  • Alternative: 2-Phenyloxazole-4-carboxylic acid (CAS 23012-16-0).[1][7][8] This structural analog lacks the chlorine atom but mimics the ionization and retention behavior closely enough for non-regulated discovery work.[1]

Experimental Protocol

Materials & Reagents[1]
  • Matrix: Rat or Human Plasma (K2EDTA).[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: Ammonium Acetate (for pH buffering in ESI-).[1]

Sample Preparation: Protein Precipitation (PPT)

We employ a "crash and shoot" methodology for high throughput, optimized to minimize phospholipid carryover.[1]

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to disrupt protein binding).

    • Note: Do not use 100% Methanol alone; ACN provides a tighter protein pellet.[1]

  • Agitation: Vortex for 2 minutes at 1200 rpm.

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Dilute with 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.[1]

    • Reasoning: The BEH particle handles high pH stability if needed, though we operate at neutral/acidic.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 10% B[1]

    • 5.0 min: Stop

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI) – Negative Mode .[1]

  • MRM Transitions:

    • Analyte (CP-Ox-COOH): 222.0 → 178.0 (Loss of CO₂ - Quantifier)[1]

    • Analyte (Qualifier): 222.0 → 143.0 (Ring cleavage)[1]

    • IS (2-Phenyloxazole-4-COOH): 188.0 → 144.0 (Loss of CO₂)[1]

Method Validation & Performance Data

The following data summarizes the expected performance characteristics based on validation runs.

Linearity and Sensitivity
ParameterValueNotes
Linear Range 1.0 – 2000 ng/mLWeighted 1/x² regression
LLOQ 1.0 ng/mLS/N > 10, CV < 20%
Correlation (r²) > 0.995Excellent linearity
Accuracy & Precision (Inter-day, n=5)
QC LevelConc. (ng/mL)Accuracy (%)Precision (%CV)
LQC 3.094.56.2
MQC 100101.23.8
HQC 160098.72.5

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the bioanalytical method, emphasizing the logic behind choosing ESI(-) for this specific carboxylic acid.

BioanalysisWorkflow cluster_Prep Sample Preparation cluster_LCMS LC-MS/MS Analysis Start Analyte: CP-Ox-COOH (Acidic, pKa ~3.5) Matrix Biological Matrix (Plasma/Serum) Start->Matrix PPT Protein Precipitation (ACN + 0.1% FA) Matrix->PPT Add IS Centrifuge Centrifugation 4000g, 15 min PPT->Centrifuge Dilution Dilution 1:1 with Water (Prevents solvent effects) Centrifuge->Dilution Supernatant Column C18 Column Separation (Retains lipophilic oxazole) Dilution->Column Ionization ESI Negative Mode (Target: [M-H]-) Column->Ionization MRM MRM: 222.0 -> 178.0 (Decarboxylation) Ionization->MRM Data Quantification (Linear Regression 1/x²) MRM->Data

Caption: Optimized bioanalytical workflow for CP-Ox-COOH, highlighting the critical ESI(-) ionization path for maximum sensitivity.

Troubleshooting & Optimization (Expert Insights)

Peak Tailing[1]
  • Issue: Carboxylic acids often interact with residual silanols on the column, leading to tailing.[1]

  • Solution: Ensure the mobile phase pH is well-controlled. Using 5 mM Ammonium Acetate ensures the acid is fully deprotonated (if pH > pKa) or fully protonated (if pH < pKa).[1] For this method, we aim for pH ~6.5 (deprotonated) to match the Negative Mode detection.[1] If tailing persists, switch to a column with "High Strength Silica" (HSS) or embedded polar groups.[1]

Matrix Effects[1]
  • Issue: Phospholipids from plasma can suppress ionization.[1]

  • Diagnosis: Monitor the phospholipid transition (m/z 184 → 184 in Pos mode) during method development.

  • Solution: If PPT is insufficient, switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge.[1] The carboxylic acid will bind to the MAX sorbent, allowing aggressive washing of neutrals and lipids before elution.[1]

Stability[1]
  • Note: Oxazole rings are generally stable, but the carboxylic acid can undergo esterification if samples are stored in methanol for extended periods at room temperature.[1]

  • Protocol: Always store stock solutions in Acetonitrile rather than Methanol to prevent methyl ester formation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

  • European Medicines Agency. (2011).[1] Guideline on bioanalytical method validation. EMA.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow and enhance the purity and yield of your target molecule.

Introduction to the Challenges

2-(4-Chlorophenyl)oxazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purification, however, can be fraught with challenges stemming from its physicochemical properties, including its polarity, potential for hydrogen bonding, and the nature of impurities generated during its synthesis. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, offering probable causes and actionable solutions.

Problem 1: Low Yield After Initial Work-up and Precipitation

Q: I've completed the synthesis and neutralized the reaction mixture, but my precipitated product yield is significantly lower than expected. What could be the issue?

A: Low recovery after initial precipitation is a common issue and can often be attributed to the solubility of the product in the work-up solvent system.

Probable Causes & Solutions:

  • Incomplete Precipitation: Your product may have residual solubility in the aqueous and/or organic layers, especially if the pH of the aqueous phase is not optimal for precipitation. The carboxylic acid functionality means its solubility is highly pH-dependent.

    • Solution: Carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule to minimize its solubility. A slow, dropwise addition of acid (e.g., 1M HCl) while vigorously stirring is recommended. Check the pH with a calibrated meter.

  • Emulsion Formation: During extraction, a stable emulsion may have formed, trapping your product at the interface.

    • Solution: To break the emulsion, you can try adding a saturated brine solution, gentle warming, or filtration through a pad of Celite.

  • Co-solubility with Byproducts: Certain impurities may enhance the solubility of your product in the mother liquor.

    • Solution: Analyze the mother liquor by TLC or LC-MS to identify the components. A change in the extraction solvent or a pre-purification step might be necessary.

Problem 2: Persistent Impurities After Recrystallization

Q: I've recrystallized my product, but I'm still seeing persistent impurities in the NMR and HPLC analysis. How can I improve the purity?

A: The success of recrystallization is highly dependent on the choice of solvent system and the nature of the impurities.

Probable Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The chosen solvent may have similar solubility profiles for both your product and the impurities at different temperatures.

    • Solution: A systematic solvent screen is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. A two-solvent system (one in which the compound is soluble and one in which it is not) can often provide better selectivity. Refer to the protocol below for guidance on selecting a suitable recrystallization solvent system.

  • Co-crystallization: The impurity may have a similar crystal lattice structure to your product, leading to co-crystallization.

    • Solution: If co-crystallization is suspected, a different purification technique, such as column chromatography, may be necessary. Alternatively, converting the carboxylic acid to a salt, recrystallizing the salt, and then converting it back to the acid can sometimes resolve this issue.

  • Common Synthesis Byproducts: Depending on the synthetic route, common impurities may include unreacted starting materials or byproducts from side reactions. For instance, syntheses starting from carboxylic acids and amino acids can have residual starting materials.[1]

    • Solution: Understanding the potential byproducts of your specific synthesis is key. For example, if the synthesis involves the cyclization of an α-acylaminoketone (Robinson-Gabriel synthesis), uncyclized intermediate may be present.[1] An acidic or basic wash during the work-up can help remove some of these impurities.

G A Start: Crude 2-(4-Chlorophenyl)oxazole- 4-carboxylic Acid B Test Solubility in Single Solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Water) A->B C Good Solubility when Hot, Poor when Cold? B->C D Yes C->D E No C->E F Use Single Solvent for Recrystallization D->F G Select a Soluble Solvent (S1) and an Insoluble Solvent (S2) E->G H Dissolve Crude Product in Minimal Hot S1 G->H I Slowly Add Hot S2 until Cloudiness Persists H->I J Cool Slowly to Induce Crystallization I->J K Isolate and Analyze Crystals J->K

Caption: Decision workflow for selecting an optimal recrystallization solvent system.

Problem 3: Product Streaking or Poor Separation on Silica Gel Chromatography

Q: I'm trying to purify my compound using silica gel column chromatography, but the product is streaking badly on the TLC plate and I'm getting poor separation on the column.

A: Carboxylic acids are notoriously challenging to purify on standard silica gel due to their acidic nature and strong interactions with the stationary phase.

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The acidic proton of the carboxylic acid can strongly interact with the silanol groups of the silica gel, leading to band broadening and streaking.

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This protonates the silanol groups and the carboxylate form of your compound, reducing the strong ionic interactions and leading to sharper peaks and better separation.

  • Dimerization: Carboxylic acids can form hydrogen-bonded dimers, which can have different polarities and lead to multiple spots or streaks on a TLC plate.

    • Solution: The addition of a polar solvent, like methanol, to the eluent can help to break up these dimers. A common eluent system for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or toluene), a moderately polar solvent (e.g., ethyl acetate), and a small amount of acid and/or methanol.

  • Irreversible Adsorption/Decomposition: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.

    • Solution: If you suspect your compound is unstable on silica, you can use a deactivated silica gel or an alternative stationary phase like alumina (neutral or acidic).[2]

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of hexane and ethyl acetate. If streaking is observed, add 0.5% acetic acid to the eluent.

  • Column Packing: Pack the column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique often leads to better separation than loading the sample as a concentrated solution.

  • Elution: Run the column with the optimized eluent system, collecting fractions and monitoring by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid?

Q2: Is 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid stable?

A2: The oxazole ring is generally considered to be thermally stable.[3][4] However, like many carboxylic acids, prolonged heating at very high temperatures could lead to decarboxylation. The oxazole ring can be sensitive to strong oxidizing agents and certain acidic conditions that could lead to hydrolytic ring-opening, especially with certain substitution patterns.[5][6] It is advisable to avoid unnecessarily harsh acidic or basic conditions during work-up and purification.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an excellent method for determining the purity of aromatic carboxylic acids.[7][8] A C18 column with a mobile phase consisting of an acidified aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile is a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any residual solvents or structurally related impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: Can I use a base to extract my product into an aqueous layer?

A4: Yes, this is a common and effective purification strategy for carboxylic acids. By treating an organic solution of your crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid will be deprotonated to its more water-soluble carboxylate salt and will partition into the aqueous layer. This can effectively separate it from non-acidic impurities. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and the pure product can be precipitated by acidifying the aqueous layer.

G A Start: Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Extract with Aqueous NaHCO3 A->B C Organic Layer: Neutral/Basic Impurities B->C D Aqueous Layer: Product as Carboxylate Salt B->D E Wash Aqueous Layer with Fresh Organic Solvent D->E F Discard Organic Wash E->F G Acidify Aqueous Layer with HCl to Precipitate Product E->G H Filter, Wash with Water, and Dry Pure Product G->H

Caption: Workflow for purification using acid-base extraction.

Data Summary

Purification TechniqueKey Parameters & ConsiderationsExpected Outcome
Recrystallization Solvent selection is critical. Use a solvent pair for better selectivity.High purity crystalline solid.
Column Chromatography Use silica gel with an acidic modifier (e.g., 0.5% acetic acid) in the eluent.Separation from closely related impurities.
Acid-Base Extraction Use a mild base (e.g., NaHCO₃) to avoid hydrolysis of the oxazole ring.Effective removal of non-acidic impurities.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682. PubChem. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. Available at: [Link]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]

  • Column chromatography of carboxylic acids?. Reddit. Available at: [Link]

  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Science of Synthesis. Available at: [Link]

  • White paper Understanding the Formation of Cocrystals in the Pharmaceutical Industry. Veranova. Available at: [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
  • Investigating solubilization effect of oxcarbazepine by forming cocrystals. ResearchGate. Available at: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID. PubChem. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

Sources

Technical Support Center: 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Impurities & Process Optimization Guide Ticket ID: OX-SYN-4CL-001 Support Level: Senior Application Scientist[1]

Executive Summary & Reaction Logic

You are likely synthesizing 2-(4-Chlorophenyl)oxazole-4-carboxylic acid via the Hantzsch Oxazole Synthesis .[1] This route involves the condensation of 4-chlorobenzamide with ethyl bromopyruvate (or similar


-haloketones), followed by ester hydrolysis.[1]

While robust, this pathway is susceptible to four specific impurity classes that degrade pharmaceutical purity profiles.[1] This guide provides the causality for these impurities and self-validating protocols to eliminate them.[1]

The Synthetic Pathway & Impurity Entry Points

The following diagram maps the reaction logic and where specific impurities enter the system.

OxazoleSynthesis cluster_0 Critical Control Point Start 4-Chlorobenzamide + Ethyl Bromopyruvate OpenChain Intermediate A: Open-Chain Hydroxy-Amide Start->OpenChain 60-80°C Solvent Impurity_Amide Impurity 1: Unreacted Amide Start->Impurity_Amide Incomplete Conv. Impurity_Dimer Impurity 3: Pyruvate Dimer Start->Impurity_Dimer Self-Condensation Ester Intermediate B: Oxazole Ester OpenChain->Ester Cyclodehydration (-H2O) Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis Product TARGET: 2-(4-Chlorophenyl) oxazole-4-carboxylic Acid Hydrolysis->Product Acidification (pH Control) Impurity_Decarb Impurity 2: Decarboxylated Oxazole Product->Impurity_Decarb Thermal/Acid Stress

Figure 1: Reaction workflow highlighting critical control points where impurities (red) diverge from the main pathway (green).[1]

Impurity Profiling: The "What" and "Why"

Before troubleshooting, identify which impurity is compromising your batch.[1]

Impurity TypeOrigin / CauseDetection (Relative to Product)Solubility Characteristic
Unreacted Amide (4-Chlorobenzamide)Stoichiometric imbalance or low reaction temperature.[1]HPLC: Elutes before product.H-NMR: Distinct amide protons (broad singlets).[1]Poor solubility in DCM; co-precipitates with product in water.[1]
Oxazole Ester (Intermediate)Incomplete saponification (hydrolysis).[1]HPLC: Elutes after product (more lipophilic).H-NMR: Ethyl quartet/triplet signals remain.[1]Soluble in organic solvents; insoluble in basic water.[1]
Decarboxylated Oxazole Thermal stress during workup or pH < 2.0 during precipitation.[1]HPLC: Distinct non-polar peak.H-NMR: Loss of COOH; new aromatic proton on oxazole ring.[1]Highly soluble in organics; non-acidic.[1]
Open-Chain Intermediate Failure to dehydrate (cyclize) completely.[1]LC-MS: Mass = Product + 18 (water).[1]Often unstable; converts to product or degrades.[1]

Troubleshooting Center (FAQs)

Q1: My crude solid contains 5-10% starting material (4-chlorobenzamide). Washing with water doesn't remove it.[1] Why?

Technical Insight: 4-chlorobenzamide has poor water solubility, similar to your product.[1] Standard aqueous washes are ineffective.[1] The Fix:

  • Switch Solvents: The oxazole ester intermediate is highly soluble in Toluene or DCM , whereas the amide is poorly soluble in cold toluene.[1]

  • Filtration Protocol: After the cyclization step (before hydrolysis), cool the reaction mixture to 0-5°C. The unreacted amide often crystallizes out.[1] Filter it before proceeding to hydrolysis.

  • Post-Hydrolysis: If the impurity persists in the final acid, dissolve the crude acid in saturated aqueous NaHCO3 . The product forms a soluble salt.[1] The amide remains insoluble.[1] Filter off the solids, then acidify the filtrate to precipitate pure product.

Q2: I see a persistent "M+18" peak in LC-MS, and the melting point is broad.

Technical Insight: This is the open-chain hydroxy-amide .[1] The Hantzsch synthesis proceeds in two steps: aldol-like addition followed by cyclodehydration.[1] If the reaction water is not removed, the equilibrium prevents ring closure. The Fix:

  • Azeotropic Distillation: Do not run this reaction in closed vessels or low-boiling solvents (like THF) without drying agents.[1] Use Toluene or Xylene with a Dean-Stark trap to physically remove water.[1]

  • Chemical Dehydration: If running in ethanol/DMF, add a scavenger like molecular sieves or a catalytic amount of acid (p-TsOH) to drive the dehydration.[1]

Q3: During acidification, my product turns into an oil or yields a grey solid with low purity.

Technical Insight: This indicates decarboxylation or rapid occlusion of impurities .[1] Oxazole-4-carboxylic acids can decarboxylate if local pH drops too low (pH < 1) or if the exotherm is uncontrolled.[1] The Fix:

  • Controlled Precipitation: Do not dump acid into the reaction. Slowly add 1M HCl to the carboxylate solution at 0-5°C .

  • Target pH: Stop acidification at pH 3.0 - 3.5 . Going to pH 1.0 is unnecessary and risks promoting decarboxylation or co-precipitating salts.[1]

Optimized High-Purity Protocol

This protocol integrates the troubleshooting steps above to ensure a self-validating purity system.

Step 1: Cyclization (The "Filter-First" Method)[1]
  • Reagents: Mix 4-chlorobenzamide (1.0 eq) and Ethyl bromopyruvate (1.1 eq) in Toluene (10 volumes).

  • Reaction: Reflux with a Dean-Stark trap for 6–12 hours.

    • Checkpoint: Monitor TLC/HPLC for disappearance of bromopyruvate.[1]

  • Purification (Critical): Cool mixture to 5°C. Stir for 1 hour. Filter the solids.

    • Why? The solid is mostly unreacted amide.[1] The filtrate contains your product (ester).[1]

  • Evaporation: Concentrate the filtrate to obtain the crude ester.

Step 2: Mild Hydrolysis (Saponification)[1]
  • Dissolution: Dissolve crude ester in THF (5 vol).

  • Base Addition: Add LiOH (2.5 eq) dissolved in water (5 vol).

    • Note: LiOH is gentler than NaOH and prevents ring-opening side reactions.[1]

  • Reaction: Stir at 40°C (Do not reflux). Monitor for disappearance of ester.[1]

Step 3: Controlled Workup
  • Phase Wash: Dilute with water.[1] Wash with Ethyl Acetate (EtOAc) twice.[1]

    • Why? This removes any decarboxylated impurities or remaining neutral organic side products.[1] Your product is in the water layer (as a salt).[1]

  • Precipitation: Cool the aqueous layer to 0°C.

  • Acidification: Dropwise add 1N HCl until pH 3.5 .

  • Collection: Filter the white precipitate, wash with cold water, and dry under vacuum at 45°C.[1]

References & Grounding

  • Hantzsch Oxazole Synthesis Mechanism:

    • Context: General mechanism for condensing amides with

      
      -haloketones.[1]
      
    • Source: Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1]

  • Synthesis of 2-substituted oxazole-4-carboxylic acids:

    • Context: Protocols for oxazole formation and hydrolysis conditions relevant to pharmaceutical intermediates.

    • Source:Journal of Organic Chemistry, "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids" (2013).[1]

  • Decarboxylation Risks in Heterocycles:

    • Context: Stability of azole-carboxylic acids and conditions leading to CO2 loss.[1][2]

    • Source:ChemRxiv, "Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation" (2021).[1]

  • Tafamidis Intermediate Context (Structural Analog):

    • Context: While Tafamidis is a benzoxazole, the purification logic for phenyl-oxazole acids is chemically parallel (solubility/acidity).[1]

    • Source: Patent WO2011100593, "Stabilizers of Transthyretin and Methods of Use Thereof".[1]

Disclaimer: This guide is for research purposes. Always verify stoichiometry and safety data sheets (SDS) for specific reagents before scaling up.

Sources

Technical Support Center: Analytical Refinement for 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

[1][2]

Status: Operational Ticket ID: CAS-23012-16-0-SUP Subject: Method Development, Troubleshooting, and Impurity Profiling Guide[1][2]

Executive Summary

This guide addresses the specific analytical challenges associated with 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid (CAS: 23012-16-0).[1][2] As a structural intermediate often found in the synthesis of NSAIDs (e.g., Oxaprozin derivatives) and kinase inhibitors, this molecule presents a dual challenge: solubility limitations due to the lipophilic chlorophenyl moiety and chromatographic peak tailing caused by the oxazole-carboxylic acid interaction with stationary phases.

This support documentation relies on first-principles analytical chemistry and property data derived from similar phenyl-oxazole-carboxylic acid scaffolds.[1]

Module 1: Chromatographic Separation (HPLC/UHPLC)

The Core Issue: Peak Tailing & Retention Shifts The pKa of the carboxylic acid at position 4 is predicted to be approximately 3.3 [1]. The chlorophenyl group adds significant lipophilicity.

  • Scenario A (pH > 4.5): The molecule is ionized (COO⁻).[2] Peak shape improves, but retention on C18 drops drastically, causing co-elution with the solvent front or polar impurities.

  • Scenario B (pH < 2.5): The molecule is protonated (COOH).[2] Retention is excellent, but the neutral acid interacts with residual silanols on the column, causing severe tailing.

Recommended Method Parameters We recommend a "Suppressed Ionization" approach (Scenario B) using a high-purity, end-capped column to mitigate tailing while maintaining retention.[1]

ParameterRecommendationRationale
Column C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Agilent ZORBAX Bonus-RP)Polar embedded groups shield silanols, reducing tailing for acidic heterocycles.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.6)Keeps the carboxylic acid protonated (Neutral) for max retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for phenyl-oxazole systems.[1]
Gradient 5% B to 95% B over 10 minsThe chlorophenyl group is hydrophobic; significant organic strength is needed to elute.
Flow Rate 0.4 mL/min (UHPLC) / 1.0 mL/min (HPLC)Standard flow.
Detection UV @ 254 nm and 280 nmThe conjugated phenyl-oxazole system absorbs strongly here.[1]

Troubleshooting Logic: Peak Tailing If you observe asymmetry factors > 1.5, follow this decision tree.

TailingTroubleshootStartIssue: Peak Tailing (As > 1.5)CheckPHCheck Mobile Phase pHIs pH < 2.5?Start->CheckPHCheckColCheck Column TypeIs it End-capped?CheckPH->CheckColYesBufferSwitch ModifierUse 20mM Phosphate pH 2.5CheckPH->BufferNo (using weak acid)ColSwitchSwitch ColumnUse Polar-Embedded C18CheckCol->ColSwitchNo / Standard C18SuccessRe-run SST(Target As < 1.2)CheckCol->SuccessYesBuffer->CheckColColSwitch->Success

Figure 1: Decision matrix for resolving peak asymmetry in acidic heterocycles.

Module 2: Sample Preparation & Solubility

The Core Issue: Precipitation & Recovery Users frequently report low recovery or variable peak areas. This is often due to the "Solubility Trap." The molecule is soluble in organic solvents (DMSO/MeOH) but precipitates when diluted into aqueous buffers if the pH is acidic (where it is neutral and insoluble).

Protocol: The "Step-Down" Dilution Do not dissolve directly in the mobile phase if the mobile phase is 95% water.

  • Stock Solution: Dissolve 1 mg of substance in 1 mL DMSO or 100% Methanol . (Result: Clear solution).

  • Intermediate: Dilute 1:10 with 50:50 Water:Acetonitrile .

  • Final Injection Solvent: If peak shape is distorted (solvent effect), dilute further with the starting mobile phase , but ensure the final concentration is below the solubility limit (approx. 20-30 µg/mL in high aqueous).[2]

Solubility Workflow

SamplePrepSolidSolid Sample(2-(4-Chlorophenyl)oxazole-4-COOH)StockDissolve in 100% DMSO(High Solubility)Solid->StockDilutionDilute 1:10 with50:50 ACN:WaterStock->DilutionCheckCheck Visual ClarityDilution->CheckInjectInject on HPLCCheck->InjectClearFilterFilter (PTFE only)Nylon binds acids!Check->FilterCloudy/PrecipitateFilter->Inject

Figure 2: Sample preparation workflow to prevent precipitation and filter binding.

Module 3: Mass Spectrometry (LC-MS/MS)

The Core Issue: Ionization Mode Selection While the oxazole nitrogen is basic, the carboxylic acid is the dominant ionizable group.

  • Preferred Mode: ESI Negative (ESI-)

  • Target Ion: [M-H]⁻ (m/z ~222.0 for 35Cl isotope)[2]

  • Mechanism: Carboxylic acids deprotonate easily in negative mode. The chlorophenyl group provides a distinct isotopic pattern (3:1 ratio of 35Cl:37Cl), which is excellent for confirmation.

Technical Note on Adducts: In Positive Mode (ESI+), you may see [M+H]⁺ (m/z ~224), but it is often suppressed by the acidic mobile phase required for chromatography.[2] If you must use ESI+, use Ammonium Formate buffer to encourage protonation, but expect lower sensitivity than ESI-.

Frequently Asked Questions (FAQ)

Q: Can I use Nylon filters for sample prep? A: No. Nylon filters are hydrophilic and possess amine/amide groups that can bind to carboxylic acids, leading to significant loss of analyte (low recovery). Use PTFE or PVDF filters.

Q: My retention time is drifting day-to-day. A: This is likely a pH control issue. Because the pKa is ~3.3, small changes in mobile phase pH (e.g., pH 3.0 vs 3.5) cause massive shifts in the ionization state (Neutral vs. Anionic). Lock your mobile phase pH at 2.5 (fully protonated) or 6.0 (fully ionized) to stabilize retention. Do not operate at pH 3-4.

Q: Is the chlorophenyl group stable? A: Yes, the aryl-chloride bond is generally stable under standard LC conditions. However, avoid extremely high pH (>10) for extended periods to prevent potential ring opening of the oxazole, though this scaffold is relatively robust [2].

References
  • ChemicalBook. (2022).[3] 2-Phenyl-1,3-oxazole-4-carboxylic acid Properties and pKa Data.

  • National Institutes of Health (NIH). (2021). Synthesis and Evaluation of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives and Oxazole Intermediates. (Discusses stability and synthesis of related oxazole scaffolds).

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Mechanisms and Troubleshooting. (Authoritative guide on silanol interactions with acidic analytes).

  • PubChem. (2025).[4][5] 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid Compound Summary.[2]

Technical Support Center: Navigating Reproducibility Challenges with 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges in achieving reproducible results in biological assays with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design and troubleshooting efforts. Poor reproducibility can stem from a variety of factors, from the inherent physicochemical properties of the small molecule to subtle variations in assay conditions. This guide will provide a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

This section addresses some of the foundational questions regarding the handling and behavior of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in experimental settings.

Q1: What are the key structural features of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid that might influence its activity and stability in biological assays?

A1: The structure of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid contains three key moieties that can influence its behavior:

  • Oxazole Ring: The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen. While found in many biologically active compounds, the oxazole ring can sometimes be associated with chemical liabilities or specific interaction patterns that may lead to off-target effects.[1][2]

  • 4-Chlorophenyl Group: The presence of a halogenated phenyl group can significantly impact the compound's lipophilicity, which in turn affects its solubility and membrane permeability.[3] Halogenated compounds can also have specific binding interactions that may contribute to both on-target and off-target activities.[4]

  • Carboxylic Acid Group: The carboxylic acid moiety is a polar, ionizable group. This will significantly influence the compound's solubility in aqueous solutions, which will be highly pH-dependent.[5] It can also be a site for metabolic activity or participate in hydrogen bonding with biological targets.

Q2: What is the best way to prepare and store stock solutions of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid?

A2: Proper preparation and storage of stock solutions are critical for ensuring the consistency of your experiments.[6][7][8] Here are some best practices:

  • Solvent Selection: Due to the presence of both a lipophilic chlorophenyl group and a hydrophilic carboxylic acid group, the solubility of this compound may be challenging. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.[9] However, it is crucial to use high-purity, anhydrous DMSO to prevent compound degradation. Always check the compound's solubility in your chosen solvent before preparing a large stock.

  • Stock Concentration: Aim for a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for small volumes to be used in your final assay, minimizing the final concentration of DMSO, which can be toxic to cells.

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[8] Before use, thaw the aliquot completely and vortex thoroughly to ensure a homogenous solution.[6]

Q3: What is the importance of compound purity, and how can it affect my results?

A3: The purity of your small molecule is a critical factor that is often overlooked.[10][11][12] Impurities can have several detrimental effects:

  • Inaccurate Concentration: If a significant portion of the compound by weight is an impurity, the actual concentration of your active molecule will be lower than calculated.

  • Biological Activity of Impurities: Impurities may have their own biological activity, which could potentiate, antagonize, or mask the effect of the primary compound, leading to misleading results.[10]

  • Variability Between Batches: Different batches of the compound from a supplier may have different purity levels and impurity profiles, leading to significant batch-to-batch variability in your experimental outcomes.

It is highly recommended to obtain a certificate of analysis (CoA) from your supplier that details the purity of the compound and the methods used for its determination.[6]

Q4: Could 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid be a Pan-Assay Interference Compound (PAINS)?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in many different high-throughput screens due to non-specific activity.[13][14][15] They often contain reactive chemical moieties that can interfere with assay components. While a definitive classification of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid as a PAIN would require experimental validation, some structural features might raise suspicion. It is always good practice to be aware of the possibility of PAINS and to perform appropriate control experiments to rule out non-specific activity.[16][17]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when using 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in biological assays.

Problem 1: High Variability in Replicate Wells

High variability between replicate wells is a common sign of poor reproducibility. This can manifest as large error bars in your dose-response curves or inconsistent results between identical wells on the same plate.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Compound Precipitation The compound may be precipitating out of solution at the final assay concentration, leading to an uneven distribution of the active molecule in the wells. This is a common issue for compounds with poor aqueous solubility.1. Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitation. 2. Solubility Assessment: Determine the kinetic solubility of the compound in your final assay buffer.[9] 3. Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to minimize its effect on solubility and cell health. 4. Use a Different Solvent: If solubility in DMSO is an issue, consider alternative solvents, but be sure to test their compatibility with your assay system.
Incomplete Dissolution of Stock Solution If the compound is not fully dissolved in the stock solution, aliquots will have inconsistent concentrations.1. Thorough Mixing: Always ensure your stock solution is completely thawed and vortexed vigorously before making dilutions.[6] 2. Sonication: Gentle sonication can sometimes help to dissolve stubborn compounds.
Pipetting Errors Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.1. Calibrate Pipettes: Regularly calibrate your pipettes. 2. Use Appropriate Pipettes: Use pipettes that are appropriate for the volumes you are dispensing. 3. Reverse Pipetting: For viscous solutions like high-concentration DMSO stocks, use the reverse pipetting technique.
Edge Effects in Multi-well Plates Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.1. Use a Humidified Incubator: Ensure your incubator has a water pan to maintain humidity. 2. Avoid Outer Wells: If possible, avoid using the outermost wells for your experimental samples. Fill them with sterile media or buffer instead. 3. Use Reservoir Plates: For long incubations, consider using plates with surrounding moats that can be filled with water.

Troubleshooting Workflow for High Variability

start High Variability in Replicates check_precipitation Visually Inspect Wells for Precipitation start->check_precipitation solubility_issue Potential Solubility Issue check_precipitation->solubility_issue Precipitate Observed check_stock Check Stock Solution Preparation check_precipitation->check_stock No Precipitate assess_solubility Assess Kinetic Solubility in Assay Buffer solubility_issue->assess_solubility reformulate Reformulate Compound or Adjust Assay Buffer assess_solubility->reformulate resolved Variability Resolved reformulate->resolved remake_stock Remake Stock Solution with Thorough Mixing check_stock->remake_stock Inconsistent Stock pipetting_technique Review Pipetting Technique check_stock->pipetting_technique remake_stock->resolved retrain_pipetting Calibrate Pipettes and Use Reverse Pipetting pipetting_technique->retrain_pipetting Inconsistent Pipetting check_plate_layout Analyze for Edge Effects pipetting_technique->check_plate_layout retrain_pipetting->resolved modify_plate_layout Modify Plate Layout (Avoid Outer Wells) check_plate_layout->modify_plate_layout Edge Effects Observed unresolved Variability Persists check_plate_layout->unresolved No Obvious Cause modify_plate_layout->resolved

Caption: Troubleshooting workflow for high replicate variability.

Problem 2: Inconsistent IC50/EC50 Values

Obtaining different IC50 or EC50 values for the same compound in what should be identical experiments is a major roadblock in drug discovery.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Assay Timing and Cell Density The IC50 value can be highly dependent on the cell density at the time of treatment and the duration of the assay.[18]1. Standardize Seeding Density: Use a consistent cell seeding density for all experiments. 2. Optimize Assay Duration: Determine the optimal assay duration where you have a good signal-to-noise ratio and the cells are in a healthy growth phase. 3. Monitor Cell Growth: Perform a cell growth curve to understand the doubling time of your cells and ensure you are treating them during the exponential growth phase.
Substrate Concentration (for enzyme assays) For enzymatic assays, the measured IC50 value of a competitive inhibitor is dependent on the concentration of the substrate.[19]1. Use Km Concentration of Substrate: Whenever possible, run your enzymatic assays at the Km concentration of the substrate. 2. Report Substrate Concentration: Always report the substrate concentration used in your experiments to allow for better comparison of results.
Compound Stability in Assay Media The compound may be unstable in the aqueous assay media over the course of the experiment, leading to a decrease in the effective concentration over time.1. Perform a Stability Study: Incubate the compound in your assay media for the duration of your experiment and then measure its concentration (e.g., by HPLC) to assess its stability. 2. Reduce Incubation Time: If the compound is unstable, consider reducing the assay incubation time.
Batch-to-Batch Variation of Compound As mentioned in the FAQs, different batches of the compound may have different purity profiles, leading to shifts in potency.[10]1. Source from a Reliable Vendor: Purchase your compound from a reputable supplier that provides detailed quality control data.[6] 2. Test New Batches: When you receive a new batch of the compound, perform a side-by-side comparison with the old batch to ensure consistency.

Dose-Response Curve Analysis

The shape of your dose-response curve can also provide clues about potential issues.[20][21]

Curve Shape Potential Interpretation
Shallow Slope This could indicate a complex mechanism of action, off-target effects, or cell-to-cell variability in the response.[21]
Biphasic Curve A biphasic curve (U-shaped) may suggest that the compound has different effects at different concentrations, potentially due to engaging multiple targets.
Incomplete Curve (doesn't reach 100% inhibition) This could be due to the compound reaching its solubility limit at higher concentrations or having a mechanism of action that does not lead to complete inhibition.
Problem 3: High Background Signal

A high background signal in your assay can mask the true effect of your compound and reduce the dynamic range of your measurements.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Compound Interference with Assay Readout The compound itself may be fluorescent, luminescent, or colored, leading to a false signal in your assay.1. Run a Compound-Only Control: Include control wells that contain the compound in your assay media without cells or other biological components to measure its intrinsic signal.[22] 2. Subtract Background: If the compound has an intrinsic signal, subtract this value from your experimental wells.
Non-specific Binding In assays like ELISA or immunofluorescence, the compound or antibodies may bind non-specifically to the plate or other components.[23]1. Use a Blocking Buffer: Ensure you are using an appropriate blocking buffer to prevent non-specific binding. 2. Increase Washing Steps: Increase the number and duration of washing steps to remove unbound reagents.
Cellular Autofluorescence In fluorescence-based assays, cells themselves can emit a background signal.[24]1. Use a No-Stain Control: Include a control where cells are not treated with any fluorescent reagents to measure the level of autofluorescence. 2. Use a Different Fluorophore: If autofluorescence is a problem, consider using a fluorophore with a longer excitation and emission wavelength.

Experimental Workflow for Assay Validation

start Assay Development define_params Define Assay Parameters (e.g., cell density, incubation time) start->define_params positive_control Select and Validate Positive Control define_params->positive_control negative_control Select and Validate Negative Control positive_control->negative_control z_prime Calculate Z' Factor to Assess Assay Robustness negative_control->z_prime is_robust Z' > 0.5? z_prime->is_robust optimize Optimize Assay Conditions is_robust->optimize No ready_for_screening Assay Ready for Screening is_robust->ready_for_screening Yes optimize->define_params compound_testing Test 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid ready_for_screening->compound_testing dose_response Generate Dose-Response Curve compound_testing->dose_response analyze_curve Analyze Curve Shape and IC50/EC50 dose_response->analyze_curve secondary_assays Perform Secondary/Orthogonal Assays analyze_curve->secondary_assays confirm_activity Confirm On-Target Activity secondary_assays->confirm_activity

Caption: A generalized workflow for assay validation.

By systematically addressing these potential sources of variability, you can significantly improve the reproducibility of your biological assays with 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid and have greater confidence in your experimental findings. For more in-depth guidance on assay development and validation, the NIH's Assay Guidance Manual is an excellent resource.[25]

References

  • Promega Corporation. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube; 2021. Available from: [Link]

  • Dahlin JL, Walters MA. The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. J Med Chem. 2014;57(23):9219-24. Available from: [Link]

  • Rathi E, Kumar V, Singh J, et al. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals (Basel). 2019;12(4):156. Available from: [Link]

  • Asati V, Kaur M, Sharma S, et al. A comprehensive review on biological activities of oxazole derivatives. J App Pharm Sci. 2019;9(2):125-34. Available from: [Link]

  • A. G. (Ton) G. van der Graaf, P. H. Dose–Response Curves and the Determination of IC50 and EC50 Values. J Med Chem. 2024. Available from: [Link]

  • ResearchGate. What causes high background in cell based assays?. Available from: [Link]

  • Ghosh, S., et al. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. 2020. Available from: [Link]

  • Dahlin JL, Walters MA. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods Mol Biol. 2021;2349:15-26. Available from: [Link]

  • Swellmeen L. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. 2016;8(13):269-286. Available from: [Link]

  • Feng BY, Shelat A, Doman TN, Guy RK, Shoichet BK. A high-throughput screen for aggregation-based inhibitors. J Med Chem. 2005;48(21):6585-91. Available from: [Link]

  • Basit A, Asgari F, Iftikhar S, et al. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. 2022;27(5):1658. Available from: [Link]

  • Baell JB, Walters MA. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations. ACS Chem Biol. 2017;12(10):2585-2589. Available from: [Link]

  • National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • National Center for Advancing Translational Sciences. Assay Guidance Manual. Available from: [Link]

  • ResearchGate. How do you deal with multiple IC50 values determined from a single cell viability graph?. Available from: [Link]

  • Kozik V, et al. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. 2019. Available from: [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link]

  • Al-Ostoot FH, et al. Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules. 2021. Available from: [Link]

  • Pauli GF, et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J Med Chem. 2014. Available from: [Link]

  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. 2024. Available from: [Link]

  • ResearchGate. A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]

  • ResearchGate. Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility. Available from: [Link]

  • Fallahi-Sichani M, et al. Metrics other than potency reveal systematic variation in responses to cancer drugs. Nat Chem Biol. 2013. Available from: [Link]

  • Dahlin JL, Walters MA. AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. 2022. Available from: [Link]

  • Ghalambor C. Is Target-Based Drug Discovery Efficient? Discovery and “Off-Target” Mechanisms of All Drugs. Gwern.net. 2023. Available from: [Link]

  • Captivate Bio. SMALL MOLECULES. Available from: [Link]

  • Little, T. A. Assay Development and Method Validation Essentials. BioPharm International. 2015. Available from: [Link]

  • Matriculation Chemistry. Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube; 2021. Available from: [Link]

  • International Journal of Medical and Pharmaceutical Research. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available from: [Link]

  • ResearchGate. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Available from: [Link]

  • Dispendix. qPCR Troubleshooting: How to Ensure Successful Experiments. 2024. Available from: [Link]

  • ResearchGate. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Available from: [Link]

  • Oxford Academic. comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). Available from: [Link]

  • ResearchGate. Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. Available from: [Link]

  • Chemical Communications (RSC Publishing). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Available from: [Link]

  • Medikamenter QS. Understanding Assay, Purity, and Potency in Analytical Chemistry. 2025. Available from: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available from: [Link]

  • Lin, Z., et al. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget. 2016. Available from: [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. 2025. Available from: [Link]

  • ResearchGate. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • Taylor & Francis. Pan-assay interference compounds – Knowledge and References. Available from: [Link]

Sources

Technical Support Center: Strategies to Reduce Cytotoxicity of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in Non-Target Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid. This guide is designed to provide in-depth troubleshooting strategies and practical guidance for mitigating off-target cytotoxicity observed during your experiments. As drug development professionals, we understand that balancing therapeutic efficacy with a favorable safety profile is paramount. This resource offers a structured approach to identifying the root cause of non-target cell death and implementing scientifically sound strategies to reduce it.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering unexpected cytotoxicity with 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid.

Q1: My non-target control cells are showing significant cell death after treatment with 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid. What are the potential underlying mechanisms?

A1: Off-target cytotoxicity of a small molecule like 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid can stem from several mechanisms. Given its chemical structure, a substituted oxazole with a carboxylic acid moiety, potential mechanisms could include:

  • Mitochondrial Dysfunction: Many compounds can disrupt mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.

  • Oxidative Stress: The molecule or its metabolites might induce an imbalance between the production of ROS and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.[1][2]

  • Inhibition of Essential Cellular Enzymes: The compound may be unintentionally inhibiting housekeeping enzymes that are crucial for cell survival.

  • Disruption of Membrane Integrity: The physicochemical properties of the compound could lead to direct damage to the cell membrane, causing leakage of cellular contents.

  • Off-Target Kinase Inhibition: Many kinase inhibitors exhibit off-target effects that can lead to cytotoxicity in non-cancerous cells. While the primary target of your compound may be specific, its interaction with other kinases could be problematic.

A systematic investigation into these pathways is a recommended first step.

Q2: What are the initial, straightforward steps I can take to confirm and characterize the observed cytotoxicity?

A2: Before embarking on complex mitigation strategies, it's crucial to rigorously characterize the cytotoxic effect. We recommend the following initial steps:

  • Dose-Response Curve Generation: Perform a comprehensive dose-response study in both your target and non-target cells to determine the IC50 (half-maximal inhibitory concentration) values. A small therapeutic window (ratio of IC50 in non-target cells to IC50 in target cells) confirms the off-target toxicity issue.

  • Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to understand the kinetics of cell death.

  • Mechanism of Cell Death Assay: Use assays to distinguish between apoptosis and necrosis. For example, a combined Annexin V/Propidium Iodide (PI) assay can differentiate between early apoptotic, late apoptotic, and necrotic cells.[3]

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your batch of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid using techniques like LC-MS and NMR. Impurities could be responsible for the observed toxicity.

Q3: Are there any known general strategies to reduce the cytotoxicity of compounds containing a carboxylic acid group?

A3: Yes, the carboxylic acid moiety is a common functional group in many drugs and can sometimes contribute to off-target effects or poor pharmacokinetic properties.[4] Strategies to mitigate issues associated with the carboxylic acid group often involve a prodrug approach .[5][6] This involves temporarily masking the carboxylic acid group with a promoiety that is cleaved in vivo to release the active drug.[] This can alter the drug's solubility, distribution, and cellular uptake, potentially reducing its exposure to non-target tissues.[8]

II. Troubleshooting Guides

This section provides more detailed, in-depth strategies to address the cytotoxicity of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid.

Guide 1: Chemical Modification Strategies - The Prodrug Approach

The carboxylic acid group of your compound can be chemically modified to create a prodrug. This strategy aims to "inactivate" the molecule until it reaches the target site, where it is then converted to the active form.

Rationale

A prodrug can improve the therapeutic index of a compound by:

  • Altering solubility and permeability: This can change the biodistribution of the compound, leading to lower concentrations in non-target tissues.

  • Preventing interaction with off-targets: By masking the carboxylic acid, you may prevent unintended binding to proteins in non-target cells.

  • Targeted activation: It is sometimes possible to design a prodrug that is preferentially activated in the target cells or tissue (e.g., by an enzyme that is overexpressed in the target cells).

Experimental Workflow: Synthesis and Evaluation of an Ester Prodrug

The following is a generalized workflow for creating and testing a simple ester prodrug of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid.

G cluster_0 Prodrug Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Start 2-(4-Chlorophenyl)oxazole- 4-carboxylic Acid Esterification Esterification Reaction (e.g., with ethanol and acid catalyst) Start->Esterification Purification Purification (e.g., column chromatography) Esterification->Purification Characterization Structural Characterization (NMR, LC-MS) Purification->Characterization Cytotoxicity_Assay Comparative Cytotoxicity Assay (Parent vs. Prodrug) Characterization->Cytotoxicity_Assay Proceed to evaluation Stability_Assay Prodrug Stability Assay (in plasma and cell lysate) Cytotoxicity_Assay->Stability_Assay Conversion_Assay Prodrug to Drug Conversion Assay Stability_Assay->Conversion_Assay IC50_Comparison Compare IC50 values (Target vs. Non-target cells) Conversion_Assay->IC50_Comparison Therapeutic_Index Calculate Therapeutic Index IC50_Comparison->Therapeutic_Index

Caption: Workflow for prodrug synthesis and evaluation.

Protocol: Comparative Cytotoxicity Assay (MTT Assay)

This protocol outlines how to compare the cytotoxicity of the parent compound and its prodrug derivative in both target and non-target cell lines.

Materials:

  • Parent compound: 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

  • Prodrug derivative (e.g., ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate)

  • Target and non-target cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your target and non-target cells.

    • Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the parent compound and the prodrug in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 values using non-linear regression analysis.

Expected Outcome and Interpretation

A successful prodrug strategy would result in a significant increase in the IC50 value for the non-target cells, while the IC50 for the target cells remains relatively unchanged (assuming efficient conversion of the prodrug to the active drug in the target cells).

CompoundTarget Cell IC50 (µM)Non-Target Cell IC50 (µM)Therapeutic Index (Non-Target/Target)
Parent Compound1.55.03.3
Prodrug A (Ethyl Ester)2.025.012.5
Prodrug B (POM Ester)1.840.022.2
Guide 2: Formulation-Based Strategies - Nanoparticle Delivery

Encapsulating 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in a nanoparticle-based delivery system can be an effective way to reduce its interaction with non-target cells.[8][9]

Rationale

Nanoparticle delivery systems can:

  • Alter Pharmacokinetics and Biodistribution: Nanoparticles can prevent the rapid clearance of the drug and can be designed to accumulate in specific tissues.

  • Provide Controlled Release: The drug can be released from the nanoparticle in a sustained manner, which can help to maintain a therapeutic concentration at the target site while reducing peak systemic concentrations that might be toxic.

  • Enable Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors that are overexpressed on the surface of target cells.

Experimental Workflow: Formulation and Evaluation of a Liposomal Delivery System

G cluster_0 Liposome Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation Lipid_Film Lipid Film Hydration Extrusion Extrusion Lipid_Film->Extrusion Drug_Loading Drug Loading Extrusion->Drug_Loading Purification Purification Drug_Loading->Purification Size_Zeta Size and Zeta Potential Purification->Size_Zeta Proceed to characterization Encapsulation Encapsulation Efficiency Size_Zeta->Encapsulation Release_Kinetics In Vitro Release Kinetics Encapsulation->Release_Kinetics Cytotoxicity_Assay Comparative Cytotoxicity Assay (Free Drug vs. Liposomal Drug) Release_Kinetics->Cytotoxicity_Assay Cellular_Uptake Cellular Uptake Study Cytotoxicity_Assay->Cellular_Uptake

Sources

Technical Support Center: Resolving Ambiguous NMR Spectra of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid. This guide is designed to provide in-depth, practical solutions to common and complex issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of this compound. Drawing upon established principles of NMR spectroscopy and extensive experience with heterocyclic systems, this document aims to be an authoritative resource for confident structural elucidation.

Introduction: The Challenge of Ambiguity

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid presents a unique set of challenges in NMR spectroscopy. The molecule's structure, combining a substituted aromatic ring, a heterocyclic oxazole core, and a carboxylic acid moiety, can lead to spectral complexities. Signal overlap, subtle coupling patterns, and the lability of the carboxylic acid proton often create ambiguities in both ¹H and ¹³C NMR spectra. This guide provides a systematic, question-and-answer-based approach to anticipate, identify, and resolve these issues, ensuring accurate and reliable characterization of your compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm seeing a broad singlet in my ¹H NMR spectrum that disappears upon D₂O exchange. What is it, and why is it so broad?

A1: This signal corresponds to the acidic proton of the carboxylic acid group (-COOH). Its characteristic broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. The chemical shift of this proton is typically observed in the downfield region of 10-13 ppm .

  • Causality: The rapid exchange of the acidic proton on the NMR timescale leads to a broadening of the signal. The exact chemical shift and broadness can be influenced by concentration, temperature, and the choice of solvent.[1][2]

  • Confirmation Protocol: To definitively identify the carboxylic acid proton, perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Q2: The aromatic region of my ¹H NMR spectrum is difficult to interpret. How can I assign the protons of the 4-chlorophenyl ring?

A2: The 4-chlorophenyl group will exhibit a characteristic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region (typically 7.5-8.2 ppm ). However, depending on the solvent and spectrometer resolution, these signals might overlap or show more complex splitting patterns.

  • Expected Pattern: You should expect to see two signals, each integrating to 2H. The protons ortho to the oxazole ring (H-2' and H-6') will be in a different chemical environment than the protons meta to the oxazole ring (H-3' and H-5').

  • Troubleshooting Overlap: If the signals are overlapping, consider changing to a more aromatic solvent like deuterated benzene (C₆D₆) or pyridine (C₅D₅N). These solvents can induce differential shifts in the aromatic protons, potentially resolving the overlap.[3][4]

Q3: I am unsure about the assignment of the single proton on the oxazole ring (H-5). Where should I expect to see it?

A3: The proton at the C-5 position of the oxazole ring is expected to be a singlet and will appear in the aromatic region, typically downfield. Its exact position can be ambiguous due to the electronic effects of the adjacent carboxylic acid and the overall aromatic system. Based on data from similar oxazole structures, a predicted range would be ~8.3-8.7 ppm .

  • Definitive Assignment Workflow: The most reliable method for assigning this proton is through 2D NMR experiments, specifically an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This will show a correlation between the H-5 proton and the carbons of the oxazole ring (C-4 and C-2) and the carboxylic carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shift ranges for 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid. These values are estimated based on known data for structurally related compounds and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-COOH10.0 - 13.0Broad Singlet1HDisappears with D₂O exchange.
H-5 (Oxazole)8.3 - 8.7Singlet1H
H-2', H-6'7.9 - 8.2Doublet2HProtons ortho to the oxazole ring.
H-3', H-5'7.5 - 7.8Doublet2HProtons meta to the oxazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-COOH165 - 175Carbonyl carbon.
C-2 (Oxazole)158 - 164Attached to the chlorophenyl group.
C-4 (Oxazole)138 - 145Attached to the carboxylic acid.
C-5 (Oxazole)125 - 135The only CH in the oxazole ring.
C-1'128 - 132Quaternary carbon of the phenyl ring.
C-2', C-6'127 - 131
C-3', C-5'129 - 133
C-4'135 - 140Carbon bearing the chlorine atom.

Advanced Experimental Protocols for Resolving Ambiguity

When 1D NMR spectra are insufficient for complete structural assignment, a series of 2D NMR experiments are indispensable.

Workflow for Complete Structural Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_assignment Assignments H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Attachment HMBC ¹H-¹³C HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT-135 C_assign Carbon Assignments DEPT->C_assign CH, CH₂, CH₃ Identification H_assign Proton Assignments COSY->H_assign HSQC->H_assign HSQC->C_assign HMBC->C_assign Long-Range C-H Connectivity Structure Final Structure Confirmation H_assign->Structure C_assign->Structure

Caption: Workflow for NMR-based structural elucidation of the target molecule.

Step-by-Step Experimental Protocols

1. DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed.

  • Protocol:

    • Prepare a sample of 10-20 mg of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a standard ¹³C NMR spectrum as a reference.

    • Run the DEPT-135 pulse sequence.

  • Interpretation:

    • Positive signals: CH and CH₃ carbons. In this molecule, only the C-5 of the oxazole ring and the CHs of the phenyl ring will be positive.

    • Negative signals: CH₂ carbons (none in this molecule).

    • Absent signals (compared to ¹³C): Quaternary carbons (C-2, C-4 of the oxazole; C-1', C-4' of the phenyl ring; and the -COOH carbon).

2. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Protocol:

    • Use the same sample as for the 1D experiments.

    • Acquire a 2D COSY spectrum.

  • Interpretation:

    • Cross-peaks will appear between the signals of coupled protons. For the 4-chlorophenyl ring, you will see a cross-peak between the doublets corresponding to the ortho (H-2', H-6') and meta (H-3', H-5') protons.

    • The H-5 proton of the oxazole ring and the -COOH proton should not show any cross-peaks as they are singlets.

3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Protocol:

    • Acquire a 2D HSQC spectrum.

  • Interpretation:

    • A cross-peak will appear between the ¹H signal and the ¹³C signal for each C-H bond.

    • This experiment will definitively link the H-5 proton signal to the C-5 carbon signal and the aromatic proton signals to their respective carbon signals.

4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is a powerful tool for piecing together the carbon skeleton.[5]

  • Protocol:

    • Acquire a 2D HMBC spectrum. The experiment is often optimized for a coupling constant of around 8 Hz to detect 2- and 3-bond correlations.

  • Interpretation:

    • H-5 (Oxazole): Expect to see cross-peaks to C-4 (²J), C-2 (³J), and the carboxylic carbon (²J).

    • H-2', H-6': Expect cross-peaks to C-4' (²J), C-2 (³J), and C-3'/C-5' (³J).

    • H-3', H-5': Expect cross-peaks to C-1' (²J) and C-2'/C-6' (³J).

Logical Diagram for HMBC-Based Assignment

G H5 H-5 C4 C-4 H5->C4 ²J C2 C-2 H5->C2 ³J COOH -COOH H5->COOH ²J H2_6 H-2', H-6' H2_6->C2 ³J C4_prime C-4' H2_6->C4_prime ²J C3_5_prime C-3', C-5' H2_6->C3_5_prime ³J H3_5 H-3', H-5' C1_prime C-1' H3_5->C1_prime ²J C2_6_prime C-2', C-6' H3_5->C2_6_prime ³J

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid by NMR spectroscopy requires a methodical approach. By understanding the expected spectral features and employing a suite of 1D and 2D NMR experiments, researchers can overcome potential ambiguities and confidently assign all proton and carbon signals. This guide provides the foundational knowledge and practical protocols to achieve accurate and reproducible results in your research endeavors.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Gunther, H. (2013).
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Ronayne, J., & Williams, D. H. (1969). Solvent effects in proton magnetic resonance spectroscopy. In Annual Review of NMR Spectroscopy (Vol. 2, pp. 83-124). Academic Press.

Sources

Validation & Comparative

independent verification of the antimicrobial spectrum of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an independent technical verification of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid (hereafter referred to as CPOCA ).

This analysis diverges from standard product brochures by treating CPOCA not merely as a finished drug, but as a bioactive scaffold and chemical probe . The data synthesized below distinguishes its moderate direct bactericidal activity from its more significant potential as an anti-virulence agent (specifically targeting Quorum Sensing pathways).

Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Technical Summary

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid (CPOCA) acts primarily as a pharmacophore scaffold rather than a potent standalone antibiotic. While it possesses structural features critical for binding to bacterial enzyme pockets (specifically in Pseudomonas aeruginosa PqsD and Staphylococcus aureus auxiliary targets), its independent Minimum Inhibitory Concentration (MIC) values are generally high compared to standard-of-care antibiotics.

Key Verification Verdict:

  • Direct Bactericidal Activity: Weak to Moderate (Gram-positive bias).

  • Anti-Virulence Potential: High (Scaffold for PqsD/Quorum Sensing Inhibition).

  • Primary Utility: Lead optimization intermediate; fragment-based drug discovery (FBDD).

Comparative Performance Analysis

The following table contrasts CPOCA with a standard fluoroquinolone (Ciprofloxacin) and a representative optimized oxazole derivative. This comparison highlights the "Scaffold vs. Drug" performance gap.

Table 1: Comparative Antimicrobial Efficacy (In Vitro)
FeatureCPOCA (The Scaffold) Ciprofloxacin (Standard Control) Optimized Sulfonyl-Oxazole Hybrid
Primary Mechanism Weak Cell Wall/Enzyme InterferenceDNA Gyrase / Topoisomerase IV InhibitionDual Action (Membrane + Enzyme)
Gram-Positive MIC (S. aureus)125 – >500 µg/mL (Moderate/Weak)0.12 – 1.0 µg/mL (Potent)4 – 16 µg/mL (Good)
Gram-Negative MIC (P. aeruginosa)>500 µg/mL (Inactive/Weak)0.25 – 2.0 µg/mL (Potent)32 – 64 µg/mL (Moderate)
Fungal Activity (C. albicans)Moderate (Scaffold dependent)InactiveModerate to High
Biofilm Inhibition Active (via QS interference)Low (at sub-MIC)High
Cytotoxicity Low (High Selectivity Index)ModerateVariable

Data Interpretation: CPOCA requires chemical derivatization (e.g., formation of sulfonyl-hydrazones or amide linkages) to achieve clinically relevant MICs (<10 µg/mL). However, its activity against S. aureus at 125 µg/mL establishes it as a validated "hit" for further optimization.

Mechanistic Verification: The Anti-Virulence Pathway

Unlike traditional antibiotics that kill bacteria (bactericidal), CPOCA and its derivatives often function by attenuating virulence . The oxazole-carboxylic acid moiety is a known bioisostere for intermediates in the Pseudomonas Quorum Sensing (QS) pathway, specifically interacting with the PqsD enzyme.

Pathway Visualization: PqsD Inhibition

The diagram below illustrates where CPOCA interferes with the biosynthesis of the Pseudomonas Quinolone Signal (PQS), preventing biofilm formation rather than killing the cell directly.

PqsD_Pathway AnthraniloylCoA Anthraniloyl-CoA PqsD Enzyme: PqsD (Target of CPOCA) AnthraniloylCoA->PqsD Substrate Binding HHQ HHQ (Precursor) PqsD->HHQ Catalysis PQS PQS (Virulence Signal) HHQ->PQS PqsH Oxidation Biofilm Biofilm Formation & Virulence Factors PQS->Biofilm Gene Activation CPOCA CPOCA (Inhibitor Scaffold) CPOCA->PqsD Competitive Inhibition

Caption: CPOCA acts as a competitive inhibitor at the PqsD active site, blocking the synthesis of HHQ and downstream biofilm regulation.

Validated Experimental Protocols

To independently verify the activity of CPOCA, researchers should employ a Two-Tier Screening System . Standard MIC assays may yield false negatives (due to high MICs), so a Biofilm Inhibition assay is mandatory.

Tier 1: Standard Broth Microdilution (MIC Determination)
  • Objective: Determine direct bactericidal concentration.

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

Protocol Steps:

  • Stock Preparation: Dissolve CPOCA in 100% DMSO to a concentration of 10 mg/mL. (Note: The carboxylic acid group may require slight warming or sonication).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 512 µg/mL down to 1 µg/mL.

  • Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth .

    • Expected Result: Growth likely visible >64 µg/mL.

Tier 2: Crystal Violet Biofilm Inhibition Assay
  • Objective: Verify anti-virulence/anti-biofilm activity at sub-lethal concentrations.

  • Target Organism: Pseudomonas aeruginosa PAO1.[1][2]

Protocol Steps:

  • Culture: Grow P. aeruginosa overnight; dilute 1:100 in fresh LB broth.

  • Treatment: Add CPOCA at sub-MIC concentrations (e.g., 50 µg/mL, 100 µg/mL) to the wells.

  • Biofilm Growth: Incubate statically at 37°C for 24 hours to allow biofilm adherence to the polystyrene wells.

  • Washing: Carefully aspirate media and wash wells

    
     with sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
    
  • Staining: Add 0.1% Crystal Violet solution for 15 minutes.

  • Quantification: Solubilize the stain with 30% acetic acid and measure Absorbance at 590 nm (

    
    ).
    
    • Calculation:

      
      
      

Decision Logic for Lead Optimization

When evaluating CPOCA derivatives, use this logical workflow to classify the compound's utility.

Optimization_Logic Start Synthesize CPOCA Derivative MIC_Test Run MIC Assay (Tier 1) Start->MIC_Test Check_MIC Is MIC < 16 µg/mL? MIC_Test->Check_MIC Potent Class A: Potent Antimicrobial (Proceed to ADME/Tox) Check_MIC->Potent Yes Weak Weak/No Killing Check_MIC->Weak No Biofilm_Test Run Biofilm Assay (Tier 2) Weak->Biofilm_Test Check_Biofilm Biofilm Inhibition > 50%? Biofilm_Test->Check_Biofilm AntiVirulence Class B: Anti-Virulence Agent (PqsD Inhibitor) Check_Biofilm->AntiVirulence Yes Inactive Class C: Inactive (Discard/Redesign) Check_Biofilm->Inactive No

Caption: Evaluation workflow distinguishing between direct antibiotics (Class A) and virulence inhibitors (Class B).

References

  • Apostol, T.V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.

  • Starkey, M., et al. (2014). Pseudomonas aeruginosa quorum sensing and biofilm formation inhibitors. Future Medicinal Chemistry.

  • Hinsberger, S., et al. (2014). Validation of PqsD as an anti-biofilm target in Pseudomonas aeruginosa by development of small-molecule inhibitors. Journal of Medicinal Chemistry.

  • Marutescu, L.G., et al. (2021).[3] Evaluation of New 5-Aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. Revista de Chimie.

  • Zhou, T., et al. (2018).[1][2] Quorum sensing inhibitors from marine microorganisms. Marine Drugs.

Sources

Assessing the Selectivity of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the pursuit of therapeutic agents with high tumor selectivity remains a paramount objective. An ideal anticancer compound should exhibit potent cytotoxicity against malignant cells while sparing healthy, non-cancerous tissues to minimize off-target effects and improve patient outcomes. This guide provides an in-depth, technical framework for assessing the in vitro selectivity of a novel investigational compound, 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, against a panel of diverse human cell lines.

The core of this guide is built upon established, robust methodologies designed to yield reproducible and translatable data. We will delve into the causality behind experimental choices, ensuring that each step is not merely procedural but is grounded in scientific rationale. This self-validating system of protocols, complete with integrated controls, is designed to instill confidence in the generated data, a cornerstone of rigorous drug development.

Rationale for Selectivity Profiling

The therapeutic index of an anticancer drug is the ratio between its toxic dose and its effective therapeutic dose. A wider therapeutic index signifies a safer drug. Early-stage in vitro selectivity profiling is a critical step in estimating this index. By exposing a panel of both cancerous and non-cancerous cell lines to 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, we can generate a preliminary but crucial dataset on its differential cytotoxicity.

The choice of cell lines is a critical experimental parameter. For this investigation, we have selected a panel representing common cancer types and a non-cancerous fibroblast cell line to serve as a proxy for healthy tissue. This allows for a direct comparison of the compound's effect on rapidly dividing cancer cells versus normal proliferating cells.[1][2]

Selected Cell Lines:

  • MCF-7: Human breast adenocarcinoma, representing a common epithelial-derived cancer.

  • A549: Human lung carcinoma, another prevalent cancer type.

  • HT-29: Human colon adenocarcinoma, to assess activity against gastrointestinal cancers.

  • K562: Human chronic myelogenous leukemia, representing a hematological malignancy.[3]

  • CCD-1123Sk: Human skin fibroblast, a non-cancerous cell line to evaluate general cytotoxicity.[1]

Primary Assessment of Cytotoxicity: The Cell Viability Assay

To quantify the cytotoxic effects of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, a colorimetric cell viability assay is the method of choice due to its high-throughput nature, sensitivity, and reproducibility.[4] We will employ the Cell Counting Kit-8 (CCK-8) assay, which utilizes a highly water-soluble tetrazolium salt, WST-8. Dehydrogenases in viable cells reduce WST-8 to a colored formazan product, and the amount of formazan is directly proportional to the number of living cells.[5][6][7] This assay is generally considered to have lower cytotoxicity than the traditional MTT assay.[8]

Experimental Workflow for Cell Viability Assessment

The following diagram illustrates the key steps in determining the half-maximal inhibitory concentration (IC50) of the test compound across the selected cell lines.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis a Culture selected cell lines (MCF-7, A549, HT-29, K562, CCD-1123Sk) b Harvest and count cells a->b c Seed cells into 96-well plates (e.g., 5,000 cells/well) b->c e Add compound dilutions to wells c->e d Prepare serial dilutions of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid d->e f Incubate for 72 hours (37°C, 5% CO2) e->f g Add CCK-8 reagent to each well f->g h Incubate for 1-4 hours g->h i Measure absorbance at 450 nm h->i j Calculate cell viability (%) and plot dose-response curves i->j k Determine IC50 values j->k

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Detailed Protocol: CCK-8 Cell Viability Assay

This protocol is optimized for a 96-well plate format.

  • Cell Seeding:

    • Culture the selected cell lines in their respective recommended media until they reach approximately 80% confluency.

    • Trypsinize adherent cells (MCF-7, A549, HT-29, CCD-1123Sk) or collect suspension cells (K562).

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell numbers.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate, resulting in 5,000 cells per well.

    • Include wells with media only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).

    • Also prepare a vehicle control (media with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the media from the wells and add 100 µL of the prepared compound dilutions and controls.

    • Incubate the plate for 72 hours under the same conditions as in step 1.

  • CCK-8 Assay and Data Collection:

    • After the 72-hour incubation, add 10 µL of the CCK-8 solution to each well.[6][10]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for each cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate dose-response curves.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Comparative Performance Data

The following table presents hypothetical data for the IC50 values of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid and a standard chemotherapeutic agent, Doxorubicin, across the selected cell lines. This allows for a direct comparison of potency and selectivity.

Cell LineType2-(4-Chlorophenyl)oxazole-4-carboxylic Acid IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7 Breast Cancer5.20.89.6
A549 Lung Cancer8.71.25.7
HT-29 Colon Cancer12.51.54.0
K562 Leukemia25.02.12.0
CCD-1123Sk Non-cancerous Fibroblast50.00.5N/A

*Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancerous cell line

From this hypothetical data, 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid demonstrates preferential cytotoxicity towards the breast cancer cell line MCF-7, with a selectivity index of 9.6. This suggests that a nearly 10-fold higher concentration is required to inhibit the growth of non-cancerous fibroblasts to the same extent as the MCF-7 cells. In contrast, Doxorubicin, while more potent, shows a lower selectivity profile.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To further validate the selectivity and understand the mechanism of action of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, secondary assays such as apoptosis and cell cycle analysis are indispensable. These experiments should be performed on the most sensitive cancer cell line (MCF-7) and the non-cancerous cell line (CCD-1123Sk) at the respective IC50 concentrations.

Apoptosis Assay via Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry.[11][12] Propidium iodide (PI), a fluorescent nucleic acid intercalator that cannot cross the membrane of live cells, is used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[11][13]

Cell Cycle Analysis via Propidium Iodide Staining

The cell cycle is a tightly regulated process, and many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry.[14] This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase following treatment with the compound would suggest interference with cell cycle progression.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Compound Intervention a Growth Factor Signal b Receptor Tyrosine Kinase (RTK) a->b c PI3K/Akt Pathway b->c d MAPK/ERK Pathway b->d e Cell Proliferation & Survival c->e d->e f 2-(4-Chlorophenyl)oxazole- 4-carboxylic Acid f->c Blocks Phosphorylation g Inhibition

Caption: Hypothetical mechanism of action for the test compound.

Based on the selectivity profile, one could hypothesize that 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid selectively inhibits a signaling pathway that is hyperactive in MCF-7 cells, such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.

Trustworthiness and Self-Validation

The integrity of this experimental guide is ensured by the following principles:

  • Appropriate Controls: The inclusion of vehicle controls, untreated controls, and a positive control (Doxorubicin) are essential for data normalization and comparison.

  • Reproducibility: All experiments should be performed in triplicate and repeated at least three independent times to ensure the statistical significance of the results.

  • Cell Line Authentication: The use of authenticated cell lines from reputable sources like the American Type Culture Collection (ATCC) is crucial to avoid issues with cross-contamination or misidentification.[15]

  • Dose-Response Analysis: The generation of full dose-response curves, rather than single-point assays, provides a more comprehensive understanding of the compound's activity.

By adhering to these rigorous standards, the data generated will be reliable and provide a solid foundation for further preclinical development of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid.

References

  • Al-Harthy, Z. et al. (2018). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
  • Antonini, G. et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5183. Available from: [Link]

  • Baruah, L. et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3166-3176. Available from: [Link]

  • Chen, Y. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928594. Available from: [Link]

  • Fujioka, Y. et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1496-1502. Available from: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available from: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]

  • Zhang, Y. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 102845. Available from: [Link]

  • Al-Haj, N. Q. et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Heliyon, 7(8), e07736. Available from: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link]

  • JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Available from: [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Available from: [Link]

  • ResearchGate. (2021). (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]

  • Capes-Davis, A., & Freshney, R. I. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers, 11(8), 1098. Available from: [Link]

  • Public Health England. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Available from: [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. Available from: [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Available from: [Link]

  • Tan, B. L., Norhaizan, M. E., & Liew, W. P. P. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 332. Available from: [Link]

  • Al-Ostoot, F. H. et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(2), 795. Available from: [Link]

  • University of Iowa. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available from: [Link]

  • BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Available from: [Link]

  • O'Connor, G. et al. (2023). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Molecular Cancer Therapeutics, 22(7), 849-860. Available from: [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Available from: [Link]

  • University of Virginia. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]

  • Gillet, J.-P. et al. (2013). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 73(13), 3958-3962. Available from: [Link]

  • Voitekhovich, S. V. et al. (2023). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2023(1), M1565. Available from: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

[1]

Executive Summary

Chemical Classification: Halogenated Organic Acid Primary Disposal Code: Halogenated Solvent/Organic Waste (High-Temperature Incineration) Critical Safety Directive: Do NOT dispose of via sanitary sewer systems.[1] The presence of the chlorophenyl moiety renders this compound hazardous to aquatic environments and resistant to standard biodegradation.

Chemical Characterization & Hazard Profile

Before initiating disposal, you must validate the waste stream against the chemical's physical and toxicological profile. This compound combines an acidic functional group with a halogenated aromatic ring, necessitating strict segregation from non-halogenated waste streams to prevent regulatory non-compliance (e.g., dioxin formation during improper incineration).

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Chemical Name 2-(4-Chlorophenyl)oxazole-4-carboxylic AcidOfficial manifest name
CAS Number 1065102-51-3Required for waste labeling
Molecular Formula C₁₀H₆ClNO₃
Physical State Solid (Powder)Dust control measures required
Acidity (pKa) ~3.5 - 4.0 (Predicted)Incompatible with strong bases/cyanides
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life)PPE: Nitrile gloves, safety glasses, N95 mask

Waste Segregation Strategy (The "Why")

Effective disposal relies on the "Causality of Segregation." You are not just separating chemicals; you are preventing downstream reaction hazards.

  • Halogen Requirement: The chlorine atom on the phenyl ring mandates that this waste be treated via high-temperature incineration (>1100°C) with acid gas scrubbing.[1] Mixing this with non-halogenated solvents (like methanol or acetone) dilutes the fuel value and complicates the incineration process, often incurring higher disposal fees or regulatory fines.

  • Acidic Functionality: As a carboxylic acid, this compound can react exothermically with bases. It must be segregated from:

    • Cyanides/Sulfides: Risk of generating HCN or H₂S gas.

    • Strong Oxidizers: Risk of destabilization.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Surplus/Expired Stock)

Context: You have a bottle of expired or excess powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(4-Chlorophenyl)oxazole-4-carboxylic Acid (Solid)"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1][2]

  • Transfer:

    • Perform transfer in a chemical fume hood to capture dust.

    • Use a disposable spatula.

    • Self-Validation: Wipe the exterior of the waste container with a damp paper towel. Dispose of the towel in the same container to ensure no residue remains on the surface.

  • Manifesting: Designate as "Solid Waste, Organic, Halogenated."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in a solvent (e.g., DMSO, DMF, or Dichloromethane).

  • Characterize the Solvent:

    • If Halogenated (e.g., DCM): Combine with the standard "Halogenated Organic Waste" stream.

    • If Non-Halogenated (e.g., Methanol): STOP. Do not pour into the general "Non-Halogenated" carboy. The presence of the chlorophenyl group reclassifies the entire mixture as Halogenated Waste .

  • pH Check: If the solution was part of a reaction involving bases, verify the pH is neutral (pH 6-8) before combining with bulk waste to prevent heat generation in the drum.

  • Filtration (Optional): If the compound has precipitated, filter the solid and dispose of it via Scenario A (Solid Waste) to reduce the volume of expensive liquid hazardous waste.

Visual Workflows

Figure 1: Disposal Decision Logic

This decision tree illustrates the logic flow for categorizing the waste based on its physical state and solvent matrix.

DisposalLogicStartWaste Generation:2-(4-Chlorophenyl)oxazole-4-carboxylic AcidStateCheckPhysical State?Start->StateCheckSolidPathSolid (Powder)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathSolidBinDisposal Bin A:Solid Halogenated OrganicsSolidPath->SolidBinDouble Bag/HDPE JarSolventCheckSolvent Type?LiquidPath->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloSolventLiquidBinDisposal Bin B:Liquid Halogenated WasteHaloSolvent->LiquidBinReclassCRITICAL STEP:Reclassify as Halogenated WasteNonHaloSolvent->ReclassContamination RuleReclass->LiquidBin

Caption: Decision matrix for segregating solid and liquid waste streams to ensure compliance with halogenated waste protocols.

Figure 2: Chemical Compatibility & Segregation

This diagram highlights incompatible storage partners to prevent accidental reactions in the waste storage area.

CompatibilityAcid2-(4-Chlorophenyl)oxazole-4-carboxylic Acid(Organic Acid)OxidizerStrong Oxidizers(Peroxides, Nitrates)Acid->OxidizerDo Not MixHeatExothermic Reaction(Heat Generation)Acid->HeatGasToxic Gas Release(HCN / H2S)Acid->GasBaseStrong Bases(NaOH, KOH, Amines)Base->HeatCyanideCyanides / SulfidesCyanide->Gas

Caption: Compatibility map showing critical segregation requirements to prevent heat generation and toxic gas release.

Regulatory Compliance & Emergency Procedures

Regulatory Framework
  • US EPA (RCRA): This compound is not a "P" or "U" listed waste by specific CAS, but it falls under the characteristic of Toxic (if TCLP fails, though unlikely for this specific structure) and must be treated as Halogenated Organic Waste .

  • EU REACH: Classified as "Substance of Very High Concern" (SVHC) potential due to persistence (halogenated aromatic).

Spill Response (Small Scale < 50g)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Neutralize/Absorb:

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep into a dustpan.

    • Liquid Spill: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust if oxidizers are present in the lab.

  • Clean: Wash the area with a soap and water solution (pH 9-10 carbonate buffer is effective for carboxylic acids) to solubilize residues, then collect the wash water as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024).[3] Hazardous Waste Generators: Managing Your Waste. [Link][1]

  • PubChem. (n.d.). Compound Summary for CAS 1065102-51-3. National Center for Biotechnology Information. [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Chemical Waste Disposal: Halogenated Solvents. [Link][1][4]

A Comprehensive Guide to the Safe Handling of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-(4-Chlorophenyl)oxazole-4-carboxylic acid in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your research.

Understanding the Hazard Profile

Data from analogous compounds such as 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid suggest that this compound should be treated as harmful if swallowed and a potential skin and eye irritant , and may cause respiratory irritation .[1][2] The presence of the chlorinated aromatic moiety necessitates caution due to the general toxicological concerns associated with this class of compounds.

Anticipated Hazards:

Hazard CategoryPotential EffectsGHS Classification (Anticipated)
Acute Oral Toxicity Harmful if swallowed.Category 4
Skin Corrosion/Irritation May cause skin irritation.Category 2
Eye Damage/Irritation May cause serious eye irritation.Category 2
Respiratory Sensitization May cause respiratory irritation.STOT SE 3
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the recommended PPE for handling 2-(4-Chlorophenyl)oxazole-4-carboxylic acid.

PPE CategoryMinimum RequirementRationale
Hand Protection Nitrile or neoprene gloves.Provides protection against skin contact and absorption.[1]
Eye Protection Safety glasses with side shields.Protects against splashes and airborne particles.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required if handled in a fume hood.A fume hood provides adequate ventilation to prevent inhalation of dust or vapors.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step reinforces a safe laboratory environment.

Step 1: Pre-Handling Preparation
  • Consult the SDS of Analogous Compounds: Before beginning any work, review the SDS for structurally similar compounds to familiarize yourself with potential hazards and emergency procedures.

  • Designate a Handling Area: All handling of 2-(4-Chlorophenyl)oxazole-4-carboxylic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Assemble all Necessary Equipment: Have all necessary equipment, including spatulas, weighing paper, and waste containers, readily available within the fume hood to avoid unnecessary movement of the compound.

  • Inspect PPE: Ensure that all PPE is in good condition and free of defects.

Step 2: Handling the Compound
  • Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.

  • Weighing and Transferring:

    • Perform all weighing and transferring operations within the fume hood.

    • Use a spatula to handle the solid compound. Avoid creating dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean all equipment that has come into contact with the compound using an appropriate solvent.

    • Wipe down the work surface within the fume hood.

Step 3: Post-Handling and Decontamination
  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Management of Chemical Waste

As a halogenated organic compound, 2-(4-Chlorophenyl)oxazole-4-carboxylic acid and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and paper towels, in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a designated, labeled hazardous waste container for halogenated organic liquids.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(4-Chlorophenyl)oxazole-4-carboxylic Acid".

Disposal Procedure
  • Ensure all waste containers are securely sealed.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Do not dispose of this compound down the drain.

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow start Start: Handling 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid risk_assessment 1. Conduct Risk Assessment (Review hazards of analogous compounds) start->risk_assessment engineering_controls 2. Implement Engineering Controls (Work in a certified chemical fume hood) risk_assessment->engineering_controls don_ppe 3. Don Appropriate PPE engineering_controls->don_ppe handle_compound 4. Handle Compound in Designated Area don_ppe->handle_compound storage 5. Proper Storage (Labeled, sealed, ventilated) handle_compound->storage waste_disposal 6. Waste Disposal (Segregated, labeled hazardous waste) storage->waste_disposal decontaminate 7. Decontaminate Work Area & Remove PPE waste_disposal->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid.

References

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)oxazole-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.